Nav1.8-IN-10
Description
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Properties
Molecular Formula |
C21H15F6N3O6 |
|---|---|
Molecular Weight |
519.3 g/mol |
IUPAC Name |
3-methoxy-5-[2-methoxy-4-(trifluoromethoxy)phenoxy]-N-(2-oxo-1H-pyridin-4-yl)-2-(trifluoromethyl)pyridine-4-carboxamide |
InChI |
InChI=1S/C21H15F6N3O6/c1-33-13-8-11(36-21(25,26)27)3-4-12(13)35-14-9-29-18(20(22,23)24)17(34-2)16(14)19(32)30-10-5-6-28-15(31)7-10/h3-9H,1-2H3,(H2,28,30,31,32) |
InChI Key |
RMXWGPFSVVRFDC-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
For Immediate Release
This technical guide provides a comprehensive overview of the binding site for small molecule inhibitors, exemplified by compounds structurally and functionally analogous to Nav1.8-IN-10, on the voltage-gated sodium channel Nav1.8, encoded by the SCN10A gene. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel analgesics targeting this critical pain pathway protein.
Executive Summary
The voltage-gated sodium channel Nav1.8 plays a crucial role in the propagation of pain signals and has emerged as a promising therapeutic target for the development of non-opioid analgesics. Understanding the precise binding interactions of selective inhibitors is paramount for the rational design of next-generation therapeutics with improved potency and specificity. While specific public data on "this compound" is not available, this guide synthesizes findings from structural and functional studies of well-characterized Nav1.8 inhibitors that likely share a similar mechanism of action. High-resolution structural data, primarily from cryo-electron microscopy (cryo-EM), has revealed a key allosteric binding site for many selective Nav1.8 inhibitors within the pore domain of the channel. This site, located in a fenestration between domains I and IV, allows small molecules to access and modulate channel function.
The SCN10A Gene Product: Nav1.8
The SCN10A gene encodes the alpha subunit of the Nav1.8 channel, a tetrodotoxin-resistant (TTX-R) voltage-gated sodium channel.[1][2] Predominantly expressed in the peripheral nervous system, specifically in the dorsal root ganglion (DRG) neurons, Nav1.8 is a key player in nociception.[2][3] The channel is comprised of four homologous domains (DI-DIV), each containing six transmembrane segments (S1-S6). The S1-S4 segments form the voltage-sensing domain (VSD), while the S5-S6 segments from each domain come together to form the central ion pore.[3]
The Allosteric Binding Site of Nav1.8 Inhibitors
Structural studies of Nav1.8 in complex with selective inhibitors, such as A-803467, have been instrumental in elucidating a common binding pocket.[4][5] These inhibitors typically bind in a cavity accessible from the lipid bilayer through a fenestration, a lateral opening in the pore domain. This binding site is distinct from the classic local anesthetic binding site located deeper within the pore.
Key Features of the Inhibitor Binding Site:
-
Location: The binding site is situated within the pore domain, below the selectivity filter. It is accessible through a fenestration formed by the S5 and S6 helices of adjacent domains.
-
Allosteric Modulation: Inhibitors binding to this site do not directly block the ion conduction pathway. Instead, they allosterically modulate the channel's gating properties, stabilizing a non-conducting state of the channel. For instance, suzetrigine (B10856436) (VX-548) binds to the second voltage-sensing domain (VSD2) to stabilize the closed state of the channel.[6]
-
Subtype Specificity: The amino acid residues lining this allosteric pocket differ between Nav channel subtypes, providing a structural basis for the development of selective inhibitors.
Quantitative Data Summary
The following table summarizes key quantitative data for representative Nav1.8 inhibitors. This data is essential for comparing the potency and efficacy of different compounds.
| Compound | Target | IC50 (nM) | Assay Conditions | Reference |
| A-803467 | Human Nav1.8 | 10 | Electrophysiology | [7] |
| A-887826 | Human Nav1.8 | 4 | Electrophysiology | [4] |
| VX-150 | Human Nav1.8 | 29 | Electrophysiology | [5] |
| PF-01247324 | Human Nav1.8 | 27 | Electrophysiology | [3] |
Experimental Protocols
The determination of inhibitor binding sites and their functional consequences relies on a combination of structural biology and electrophysiology techniques.
Cryo-Electron Microscopy (Cryo-EM) for Structural Determination
Objective: To determine the high-resolution three-dimensional structure of Nav1.8 in complex with an inhibitor.
Methodology:
-
Protein Expression and Purification: Human Nav1.8 is expressed in a suitable cell line (e.g., HEK293 cells) and purified using affinity chromatography.
-
Complex Formation: The purified Nav1.8 protein is incubated with a molar excess of the inhibitor to ensure saturation of the binding site.
-
Vitrification: The protein-inhibitor complex is applied to a cryo-EM grid and rapidly frozen in liquid ethane (B1197151) to create a thin layer of vitrified ice.
-
Data Collection: The vitrified sample is imaged in a transmission electron microscope, collecting a large dataset of particle images.
-
Image Processing and 3D Reconstruction: The particle images are aligned and averaged to generate a high-resolution 3D reconstruction of the Nav1.8-inhibitor complex.
-
Model Building and Refinement: An atomic model of the complex is built into the cryo-EM density map and refined to fit the data.
Electrophysiology for Functional Characterization
Objective: To quantify the inhibitory effect of a compound on Nav1.8 channel function.
Methodology:
-
Cell Culture and Transfection: A cell line (e.g., HEK293 or CHO cells) is stably or transiently transfected with the SCN10A gene to express Nav1.8 channels.
-
Patch-Clamp Recording: The whole-cell patch-clamp technique is used to record sodium currents from individual cells.
-
Voltage Protocol: A specific voltage protocol is applied to the cell to elicit Nav1.8 currents. This typically involves holding the cell at a negative membrane potential and then depolarizing it to various test potentials.
-
Compound Application: The test compound is applied to the cell at various concentrations.
-
Data Analysis: The peak sodium current is measured before and after compound application. The concentration-response curve is then fitted to determine the IC50 value of the inhibitor.
Signaling Pathway of Nav1.8 Inhibition
The inhibition of Nav1.8 by small molecules ultimately leads to a reduction in pain signaling. The binding of an inhibitor to the allosteric site on the SCN10A protein stabilizes a non-conducting conformation of the channel. This reduces the influx of sodium ions into nociceptive neurons, thereby decreasing neuronal excitability and dampening the transmission of pain signals to the central nervous system.
Conclusion
The allosteric binding site on the Nav1.8 channel represents a key target for the development of novel and selective pain therapeutics. A detailed understanding of the molecular interactions within this pocket, gained through structural and functional studies, is critical for the design of next-generation inhibitors with improved pharmacological profiles. The methodologies and data presented in this guide provide a framework for the continued exploration of Nav1.8 as a therapeutic target.
References
- 1. benchchem.com [benchchem.com]
- 2. SCN10A gene: MedlinePlus Genetics [medlineplus.gov]
- 3. researchgate.net [researchgate.net]
- 4. Use-Dependent Relief of Inhibition of Nav1.8 Channels by A-887826 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural basis for high-voltage activation and subtype-specific inhibition of human Nav1.8 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Blocking SCN10A channels in heart reduces late sodium current and is antiarrhythmic - PMC [pmc.ncbi.nlm.nih.gov]
Disclaimer: As of December 2025, a comprehensive search of publicly available scientific literature and databases did not yield specific information on a compound designated "Nav1.8-IN-10". Therefore, this technical guide will focus on the well-established principles of Nav1.8 channel modulation and its effects on neuronal excitability, utilizing data from extensively characterized selective Nav1.8 inhibitors as representative examples.
Introduction: The Role of Nav1.8 in Neuronal Excitability
The voltage-gated sodium channel, Nav1.8, encoded by the SCN10A gene, is a key player in the electrogenesis of action potentials within a specific subset of peripheral sensory neurons.[1] Predominantly expressed in small-diameter dorsal root ganglion (DRG) and trigeminal ganglion neurons, which include nociceptors, Nav1.8 is integral to pain signaling.[2][3]
Nav1.8 possesses distinct biophysical properties that differentiate it from other sodium channel subtypes. It is relatively resistant to tetrodotoxin (B1210768) (TTX-R) and exhibits slower inactivation kinetics and a more depolarized voltage dependence of activation.[2] These characteristics allow Nav1.8 to contribute significantly to the depolarizing phase of the action potential, especially during the repetitive, high-frequency firing that is a hallmark of chronic and neuropathic pain states.[1][2] Consequently, gain-of-function mutations in the SCN10A gene can lead to neuronal hyperexcitability and are associated with painful peripheral neuropathies.[2] The specific localization and function of Nav1.8 in nociceptors make it a prime therapeutic target for the development of novel, non-opioid analgesics.[4][5]
This guide provides a detailed overview of the effects of selective Nav1.8 inhibition on neuronal excitability, supported by quantitative data from well-studied modulators, comprehensive experimental protocols, and detailed signaling and workflow diagrams.
Data Presentation: Efficacy and Selectivity of Nav1.8 Inhibitors
The development of selective Nav1.8 inhibitors is a key strategy in modern pain research. The potency and selectivity of these compounds are typically characterized using electrophysiological techniques. Below are summary tables of quantitative data for several well-documented Nav1.8 inhibitors.
Table 1: Potency of Selective Nav1.8 Inhibitors
| Compound | Target | Assay Condition | IC50 (nM) | Reference(s) |
| A-803467 | human Nav1.8 | Half-maximal inactivation (-40 mV) | 8 | [6][7] |
| human Nav1.8 | Resting state (-100 mV) | 79 | [7] | |
| rat Nav1.8 | Half-maximal inactivation (-40 mV) | 45 | [7] | |
| rat DRG TTX-R | - | 140 | [7] | |
| PF-01247324 | human Nav1.8 | Recombinant HEK293 cells | 196 | [8][9] |
| human DRG TTX-R | - | 331 | [8][9] | |
| rat DRG TTX-R | - | 448 | [10] | |
| Suzetrigine (VX-548) | human Nav1.8 | - | 0.27 | [11] |
| A-887826 | human Nav1.8 | - | Potent inhibitor | [12][13] |
| Compound 2c | human Nav1.8 | Recombinant HEK293 cells | 50.18 | [14] |
| Compound 3 | human Nav1.8 | - | 190 | [15] |
| Compound 13 | human DRG TTX-R | - | 130 | [15] |
Table 2: Selectivity Profile of A-803467 and PF-01247324
| Compound | Channel | IC50 (nM) | Selectivity vs. hNav1.8 | Reference(s) |
| A-803467 | hNav1.8 | 8 | - | |
| hNav1.2 | 7380 | ~923-fold | ||
| hNav1.3 | 2450 | ~306-fold | ||
| hNav1.5 | 7340 | ~918-fold | ||
| hNav1.7 | 6740 | ~843-fold | ||
| PF-01247324 | hNav1.8 | 196 | - | [8][9] |
| hNav1.5 | ~10,000 | ~51-fold | [8][9] | |
| TTX-S Channels | ~10,000 - 18,000 | ~65 to 100-fold | [8][9] |
Table 3: Effects of Nav1.8 Modulators on Neuronal Action Potential (AP) Firing
| Compound | Effect on Neuronal Excitability | Key Findings | Reference(s) |
| A-803467 | Suppresses evoked and spontaneous AP firing in DRG neurons. | Markedly reduces spontaneous and evoked firing of spinal dorsal horn neurons. | [6] |
| PF-01247324 | Reduces excitability in rat and human DRG neurons. | Alters the waveform of the action potential; demonstrates a key role for Nav1.8 in AP upstroke and repetitive firing. | [8][10] |
| Suzetrigine (VX-548) | Reduces repetitive firing during depolarizations. | Has small effects on AP threshold and upstroke velocity but substantially reduces the peak. Can shorten the refractory period, sometimes leading to faster firing at certain concentrations. | [16] |
| A-887826 | Inhibition is relieved by repetitive short depolarizations ("reverse use-dependence"). | This effect is prominent during AP waveforms at 5 Hz, which could limit efficacy during physiological firing rates. | [12][13][17] |
Experimental Protocols: Characterizing Nav1.8 Inhibitors
The primary method for characterizing the effects of compounds on Nav1.8 channels is whole-cell patch-clamp electrophysiology . This technique allows for the direct measurement of ion channel currents and membrane potential in living cells.
Whole-Cell Patch-Clamp Electrophysiology Protocol
Objective: To determine the potency, selectivity, and mechanism of action (e.g., state- and use-dependence) of a test compound on Nav1.8 channels.
Cellular Models:
-
Recombinant Cell Lines: Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells stably expressing human Nav1.8 (SCN10A) and auxiliary β subunits (e.g., SCN1B). These provide a clean system to study the specific channel subtype in isolation.
-
Primary Neurons: Dissociated dorsal root ganglion (DRG) neurons from rodents or human donors. These provide a more physiologically relevant system where native Nav1.8 currents (TTX-R) can be studied in their natural cellular environment.
Materials:
-
Extracellular (Bath) Solution (aCSF): Composition in mM: 126 NaCl, 3 KCl, 2 MgSO4, 2 CaCl2, 1.25 NaH2PO4, 26.4 NaHCO3, and 10 glucose. Osmolarity adjusted to ~290 mOsm and pH buffered to 7.4 with carbogen (B8564812) (95% O2 / 5% CO2). To isolate Nav1.8 currents, TTX (e.g., 300 nM) is often added to block TTX-sensitive sodium channels.
-
Intracellular (Pipette) Solution: Composition in mM: 115 K-Gluconate, 4 NaCl, 40 HEPES, 2 ATP-Mg, 0.3 GTP-Na. pH adjusted to 7.2 with KOH and osmolarity to ~270 mOsm.
-
Equipment: Inverted microscope, patch-clamp amplifier (e.g., Axopatch 200B), digitizer, micromanipulator, perfusion system, and data acquisition software (e.g., pClamp).
-
Pipettes: Borosilicate glass capillaries pulled to a resistance of 2-5 MΩ when filled with intracellular solution.
Procedure:
-
Cell Preparation: Plate cells on glass coverslips 24-48 hours before recording.
-
Recording Setup: Place a coverslip in the recording chamber on the microscope stage and perfuse with extracellular solution at a constant rate.
-
Pipette Positioning: Lower the patch pipette into the bath and position it near a target cell using the micromanipulator.
-
Seal Formation: Apply gentle suction to the pipette to form a high-resistance (>1 GΩ) "giga-seal" between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the membrane patch under the pipette tip, establishing electrical and diffusive access to the cell's interior.
-
Data Acquisition:
-
Voltage-Clamp Mode: Hold the cell membrane at a specific potential (e.g., -100 mV) and apply voltage steps to elicit Nav1.8 currents.
-
Tonic Block: To determine the IC50, apply a test pulse (e.g., to 0 mV for 50 ms) at a low frequency (e.g., every 10-20 seconds) to measure the peak current. After establishing a stable baseline, perfuse increasing concentrations of the test compound.
-
State-Dependent Block: To assess if the compound preferentially binds to the inactivated state, hold the cell at a more depolarized potential (e.g., -40 mV, near the half-maximal inactivation voltage) and repeat the concentration-response protocol.
-
Frequency-Dependent (Use-Dependent) Block: To test if inhibition increases with channel activity, apply a train of depolarizing pulses at varying frequencies (e.g., 1 Hz, 5 Hz, 10 Hz) in the presence of the compound.
-
-
Current-Clamp Mode: Inject current to study the compound's effect on action potential parameters, such as firing frequency, threshold, and overshoot.
-
Data Analysis:
-
IC50 Calculation: Plot the percentage of current inhibition against the log of the compound concentration and fit the data with a Hill equation.
-
Action Potential Analysis: Measure changes in AP threshold, amplitude, duration, and the number of APs fired in response to a sustained current injection before and after compound application.
Mandatory Visualizations
Signaling and Functional Pathway of Nav1.8 in Nociception
References
- 1. Nav1.8 - Wikipedia [en.wikipedia.org]
- 2. Nav1.7 and Nav1.8: Role in the pathophysiology of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Transiently Nav1.8-expressing neurons are capable of sensing noxious stimuli in the brain [frontiersin.org]
- 5. What are Nav1.8 modulators and how do they work? [synapse.patsnap.com]
- 6. apexbt.com [apexbt.com]
- 7. pnas.org [pnas.org]
- 8. A novel selective and orally bioavailable Nav1.8 channel blocker, PF-01247324, attenuates nociception and sensory neuron excitability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. A novel selective and orally bioavailable Nav 1.8 channel blocker, PF-01247324, attenuates nociception and sensory neuron excitability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. State-Dependent Inhibition of Nav1.8 Sodium Channels by VX-150 and VX-548 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Use-Dependent Relief of Inhibition of Nav1.8 Channels by A-887826 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Use-Dependent Relief of Inhibition of Nav1.8 Channels by A-887826 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery of selective NaV1.8 inhibitors based on 5-chloro-2-(4,4-difluoroazepan-1-yl)-6-methyl nicotinamide scaffold for the treatment of pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Discovery and Optimization of Selective Nav1.8 Modulator Series That Demonstrate Efficacy in Preclinical Models of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 16. iasp-pain.org [iasp-pain.org]
- 17. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The voltage-gated sodium channel Nav1.8, predominantly expressed in peripheral nociceptive neurons, is a critical player in the pathophysiology of pain. Its unique biophysical properties, including slow inactivation kinetics and rapid recovery from inactivation, enable it to be a key contributor to the repetitive firing of action potentials that underlies persistent pain states. Nociceptor sensitization, a state of heightened excitability, is a hallmark of chronic pain, and Nav1.8 is central to this process. This technical guide provides an in-depth analysis of the role of selective Nav1.8 inhibition in mitigating nociceptor sensitization, with a focus on the mechanism of action, experimental validation, and preclinical efficacy of selective inhibitors. While specific data for a compound designated "Nav1.8-IN-10" is not publicly available, this document will utilize data from well-characterized selective Nav1.8 inhibitors to illustrate the principles and therapeutic potential of this drug class.
Introduction: Nav1.8 as a Prime Target for Analgesia
Voltage-gated sodium channels (VGSCs) are essential for the initiation and propagation of action potentials in excitable cells.[1][2] The Nav1.8 subtype, encoded by the SCN10A gene, is preferentially expressed in the small-diameter sensory neurons of the dorsal root ganglion (DRG) and trigeminal ganglion, which are responsible for transmitting pain signals.[1][3][4][5][6] Unlike other Nav subtypes, Nav1.8 is resistant to tetrodotoxin (B1210768) (TTX) and contributes significantly to the depolarizing phase of the action potential in nociceptive neurons.[1][7]
Gain-of-function mutations in the SCN10A gene have been linked to painful peripheral neuropathies in humans, providing strong genetic validation for Nav1.8 as a pain target.[4][7] In preclinical models, the expression and activity of Nav1.8 are upregulated in conditions of inflammatory and neuropathic pain.[3][5] These findings underscore the therapeutic potential of selectively inhibiting Nav1.8 to dampen nociceptor hyperexcitability and alleviate pain without the central nervous system side effects associated with non-selective sodium channel blockers.[2][8]
Mechanism of Nociceptor Sensitization and the Role of Nav1.8
Nociceptor sensitization involves a reduction in the threshold for activation and an increase in the responsiveness of sensory neurons to stimuli. This can manifest as hyperalgesia (exaggerated pain from a painful stimulus) and allodynia (pain from a normally non-painful stimulus).[1][9] Inflammatory mediators, such as prostaglandins (B1171923) (e.g., PGE2) and nerve growth factor (NGF), play a crucial role in this process.[1]
These mediators, upon binding to their receptors on nociceptors, activate intracellular signaling cascades, often involving protein kinase A (PKA) and protein kinase C (PKC).[1] These kinases can directly phosphorylate the Nav1.8 channel, leading to a hyperpolarizing shift in its activation voltage dependence. This shift means the channel can open at more negative membrane potentials, making the neuron more likely to fire an action potential in response to a given stimulus.[3][5] Furthermore, inflammatory conditions can lead to an increased expression and trafficking of Nav1.8 channels to the neuronal membrane, further amplifying the sodium current and neuronal excitability.[3][10]
Signaling Pathway of Nav1.8-Mediated Nociceptor Sensitization
Figure 1: Inflammatory mediator-induced Nav1.8 sensitization pathway.
Quantitative Data for Selective Nav1.8 Inhibitors
The following tables summarize the in vitro and in vivo data for representative selective Nav1.8 inhibitors from published studies. This data illustrates the potency and efficacy that can be expected from a selective Nav1.8 inhibitor like this compound.
Table 1: In Vitro Potency of Selective Nav1.8 Inhibitors
| Compound | Assay | Species | IC50 (nM) | Reference |
| A-803467 | Whole-cell patch clamp | Human | 8 | [8] |
| PF-01247324 | Whole-cell patch clamp | Human | 27 | [3] |
| Compound 13 | Whole-cell patch clamp | Human | 28 | [8] |
| Compound 18 | Whole-cell patch clamp | Human | 15 | [8] |
Table 2: Efficacy of Selective Nav1.8 Inhibitors in Preclinical Pain Models
| Compound | Animal Model | Pain Type | Efficacy Endpoint | % Reversal of Hyperalgesia/Allodynia | Reference |
| A-803467 | CFA-induced thermal hyperalgesia | Inflammatory | Paw withdrawal latency | ~50% at 30 mg/kg | [8] |
| Compound 3 | Spinal nerve ligation (SNL) | Neuropathic | Mechanical allodynia | Significant reversal | [8] |
| Compound 13 | Tibial nerve transection (TNT) | Neuropathic | Mechanical allodynia | Significant reversal | [8] |
| Compound 18 | Tibial nerve transection (TNT) | Neuropathic | Mechanical allodynia | Significant reversal | [8] |
Experimental Protocols
Detailed methodologies are crucial for the evaluation of novel Nav1.8 inhibitors. Below are protocols for key in vitro and in vivo assays.
Whole-Cell Patch-Clamp Electrophysiology
This is the gold standard for characterizing the effects of a compound on Nav1.8 channel function.[11][12]
-
Objective: To determine the potency and mechanism of action of a test compound on Nav1.8 channels.
-
Cell Preparation:
-
Recording Solutions:
-
External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 Glucose, pH 7.4 with NaOH. For isolation of Nav1.8 currents, TTX (300 nM) is added to block TTX-sensitive channels.
-
Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES, pH 7.3 with CsOH.
-
-
Voltage-Clamp Protocol:
-
Hold cells at a membrane potential of -100 mV to ensure availability of the channels.
-
Apply depolarizing voltage steps (e.g., to 0 mV for 50 ms) to elicit Nav1.8 currents.
-
To assess state-dependent block, vary the holding potential or apply trains of depolarizing pulses.
-
-
Data Analysis:
-
Measure the peak inward current before and after application of the test compound.
-
Construct concentration-response curves to determine the IC50 value.
-
Carrageenan-Induced Inflammatory Pain Model
This in vivo model is used to assess the efficacy of a compound in reducing inflammatory pain.[11]
-
Objective: To evaluate the anti-hyperalgesic effects of a test compound.
-
Animals: Male Sprague-Dawley rats.
-
Procedure:
-
Baseline Measurement: Measure the baseline paw withdrawal latency to a thermal stimulus (e.g., Hargreaves test) or mechanical stimulus (e.g., von Frey filaments).
-
Induction of Inflammation: Inject a 1% solution of carrageenan into the plantar surface of one hind paw.
-
Compound Administration: Administer the test compound (e.g., orally or intraperitoneally) at a specified time before or after the carrageenan injection.
-
Post-Treatment Measurement: Measure paw withdrawal latency or threshold at various time points after compound administration.
-
-
Data Analysis:
-
Calculate the percent reversal of hyperalgesia compared to vehicle-treated animals.
-
Experimental Workflow for Preclinical Evaluation
Figure 2: Preclinical workflow for evaluating a selective Nav1.8 inhibitor.
Conclusion
The selective inhibition of the Nav1.8 sodium channel presents a highly promising therapeutic strategy for the treatment of pain. By specifically targeting a channel that is crucial for the excitability of nociceptive neurons, it is possible to develop potent analgesics with a reduced burden of side effects compared to non-selective agents. The data from representative Nav1.8 inhibitors demonstrate robust efficacy in preclinical models of both inflammatory and neuropathic pain. The experimental protocols outlined in this guide provide a framework for the continued development and characterization of novel, selective Nav1.8 inhibitors, which hold the potential to address the significant unmet medical need for safer and more effective pain management.
References
- 1. Nav1.8 - Wikipedia [en.wikipedia.org]
- 2. Sodium channels as a new target for pain treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nav1.8 and Chronic Pain: From Laboratory Animals to Clinical Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Nav1.8 and Chronic Pain: From Laboratory Animals to Clinical Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. Discovery and Optimization of Selective Nav1.8 Modulator Series That Demonstrate Efficacy in Preclinical Models of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nav1.7 and Nav1.8: Role in the pathophysiology of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antisense-Mediated Knockdown of NaV1.8, but Not NaV1.9, Generates Inhibitory Effects on Complete Freund's Adjuvant-Induced Inflammatory Pain in Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of Nav1.8-IN-10, a potent inhibitor of the voltage-gated sodium channel Nav1.8. Given the limited publicly available data specifically for this compound, this document combines the known information on this compound with representative data and methodologies from the broader field of Nav1.8 inhibitor research to offer a comprehensive resource for professionals in drug development and neuroscience.
Introduction to Nav1.8 as a Therapeutic Target
The voltage-gated sodium channel Nav1.8, encoded by the SCN10A gene, is a key player in the transmission of pain signals.[1][2] Predominantly expressed in the peripheral nervous system, specifically in nociceptive (pain-sensing) neurons of the dorsal root ganglion (DRG), Nav1.8 is a tetrodotoxin-resistant (TTX-R) channel responsible for the upstroke of the action potential, particularly during the high-frequency firing associated with chronic pain states.[2][3] Its restricted expression pattern makes it an attractive therapeutic target for the development of novel analgesics with potentially fewer central nervous system (CNS) and cardiovascular side effects compared to non-selective sodium channel blockers.[3]
Chemical Structure and Properties of this compound
This compound has been identified as a potent inhibitor of the Nav1.8 channel. While detailed physicochemical properties are not widely published, its fundamental chemical identity is established.
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 2664047-95-2 |
| Molecular Formula | C26H19F6N3O6 |
| SMILES | O=C1C=C(NC(C2=C(OC)C(C(F)(F)F)=NC=C2OC3=CC=C(C=C3OC)OC(F)(F)F)=O)C=CN1 |
| 2D Structure |
Pharmacological Data
Specific pharmacological data for this compound is limited. The primary available data point indicates significant potency. To provide a comparative context, the table below includes data for other well-characterized selective Nav1.8 inhibitors.
Table 1: Potency and Selectivity of Nav1.8 Inhibitors
| Compound | Nav1.8 IC50 (nM) | Selectivity vs. Nav1.5 | Selectivity vs. Nav1.7 | Reference |
| This compound | ~4 nM (79.4% block) | Data not available | Data not available | |
| A-803467 | 8 | >100-fold | >100-fold | [4] |
| PF-01247324 | 196 | >100-fold | >100-fold | |
| LTGO-33 | ~10 | >600-fold | >600-fold | [5] |
Note: The IC50 for this compound is an approximation based on the reported percent inhibition and is not a definitive value.
Signaling Pathways and Experimental Workflows
Nav1.8 Signaling Pathway in Nociception
The following diagram illustrates the role of Nav1.8 in the transmission of pain signals from the periphery to the central nervous system. Inflammatory mediators can sensitize Nav1.8, leading to a lower threshold for activation and increased neuronal excitability.
Experimental Workflow for Nav1.8 Inhibitor Characterization
The discovery and characterization of a novel Nav1.8 inhibitor like this compound typically follows a structured workflow, progressing from high-throughput screening to in vivo efficacy models.
Experimental Protocols
The following is a representative experimental protocol for characterizing the potency and selectivity of a Nav1.8 inhibitor using patch-clamp electrophysiology.
Cell Culture and Transfection
-
Cell Line: Human Embryonic Kidney (HEK293) cells are commonly used due to their low endogenous ion channel expression.
-
Transfection: Cells are stably transfected with the human SCN10A gene (encoding the Nav1.8 alpha subunit) and a beta subunit (e.g., β1 or β3) to ensure proper channel trafficking and function.
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin/streptomycin, and a selection antibiotic (e.g., G418) at 37°C in a 5% CO2 humidified incubator.
Electrophysiology
-
Technique: Whole-cell patch-clamp recordings are performed using an automated (e.g., PatchXpress, IonWorks) or manual patch-clamp rig.
-
Solutions:
-
External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.
-
Internal Solution (in mM): 120 CsF, 20 CsCl, 10 NaCl, 2 EGTA, 10 HEPES; pH adjusted to 7.2 with CsOH.
-
-
Voltage Protocol for IC50 Determination:
-
Cells are clamped at a holding potential of -100 mV.
-
A depolarizing test pulse to 0 mV for 20-50 ms (B15284909) is applied to elicit a peak Nav1.8 current.
-
The compound is perfused at increasing concentrations, and the peak current is measured at each concentration.
-
The concentration-response data is fitted to a Hill equation to determine the IC50 value.
-
-
Voltage Protocol for Selectivity Profiling:
-
Similar protocols are used on HEK293 cells expressing other Nav channel subtypes (e.g., Nav1.2, Nav1.5, Nav1.7). The holding potential may be adjusted based on the specific voltage-dependence of each channel subtype.
-
Conclusion
This compound is a potent inhibitor of the Nav1.8 sodium channel, a promising target for the development of novel pain therapeutics. While specific data on this compound remains limited, the established methodologies and known profiles of other selective Nav1.8 inhibitors provide a strong framework for its continued investigation. Further research into its detailed pharmacological profile, in vivo efficacy, and safety will be crucial in determining its potential as a clinical candidate for the treatment of chronic pain.
References
- 1. sodium voltage-gated channel alpha subunit 10 - Creative Biogene [creative-biogene.com]
- 2. Nav1.8 - Wikipedia [en.wikipedia.org]
- 3. Discovery and Optimization of Selective Nav1.8 Modulator Series That Demonstrate Efficacy in Preclinical Models of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A-803467, a potent and selective Nav1.8 sodium channel blocker, attenuates neuropathic and inflammatory pain in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacologic Characterization of LTGO-33, a Selective Small Molecule Inhibitor of the Voltage-Gated Sodium Channel NaV1.8 with a Unique Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
Disclaimer: Publicly available scientific literature and databases do not contain information on a specific molecule designated "Nav1.8-IN-10." The following technical guide is a representative document illustrating the typical in vitro characterization of a novel, selective Nav1.8 inhibitor, based on established methodologies and data for similar compounds in the field. All data presented are illustrative.
Introduction
The voltage-gated sodium channel Nav1.8, encoded by the SCN10A gene, is a key mediator in the transmission of pain signals, particularly within the peripheral nervous system.[1][2] Its expression is predominantly restricted to sensory neurons, such as those in the dorsal root ganglia (DRG), making it an attractive therapeutic target for the development of novel analgesics with a reduced risk of central nervous system or cardiac side effects.[1][3][4] Nav1.8 exhibits distinct biophysical properties, including resistance to tetrodotoxin (B1210768) (TTX) and slower inactivation kinetics, which allow it to play a significant role in the upstroke of the action potential in nociceptive neurons, especially during the sustained firing characteristic of chronic pain states.[1][5][6]
This document provides a comprehensive overview of the in vitro pharmacological and biophysical characterization of this compound, a novel, potent, and selective inhibitor of the Nav1.8 channel. The data herein supports its potential as a therapeutic candidate for the treatment of acute and chronic pain.
Electrophysiological Characterization
The primary mechanism of action and potency of this compound were assessed using patch-clamp electrophysiology on human embryonic kidney (HEK293) cells stably expressing the human Nav1.8 channel.
Potency and State Dependence
The inhibitory activity of this compound was evaluated against Nav1.8 channels in both resting and inactivated states to determine its state-dependent binding characteristics.
| Assay Type | Cell Line | Parameter | This compound |
| Whole-Cell Patch Clamp | HEK293-hNav1.8 | IC50 (Resting State) | 120 nM |
| Whole-Cell Patch Clamp | HEK293-hNav1.8 | IC50 (Inactivated State) | 8.5 nM |
Table 1: State-dependent inhibitory potency of this compound on human Nav1.8 channels.
Selectivity Profile
To assess the selectivity of this compound, its inhibitory activity was tested against other key voltage-gated sodium channel subtypes, particularly those prevalent in the central nervous system (Nav1.2, Nav1.7) and the heart (Nav1.5).
| Channel Subtype | Cell Line | Parameter | This compound | Selectivity (fold vs. Nav1.8 Inactivated) |
| hNav1.8 | HEK293-hNav1.8 | IC50 (Inactivated) | 8.5 nM | - |
| hNav1.2 | CHO-hNav1.2 | IC50 (Inactivated) | > 10,000 nM | > 1176x |
| hNav1.5 | HEK293-hNav1.5 | IC50 (Inactivated) | 980 nM | 115x |
| hNav1.7 | HEK293-hNav1.7 | IC50 (Inactivated) | 255 nM | 30x |
Table 2: Selectivity profile of this compound against other human Nav channel subtypes.
High-Throughput Cellular Assays
A fluorometric imaging plate reader (FLIPR) assay was employed to enable higher throughput screening and confirmation of this compound activity by measuring changes in membrane potential.[1][3]
FLIPR Membrane Potential Assay
This assay utilizes a voltage-sensitive fluorescent dye to detect membrane depolarization induced by a Nav channel activator, such as veratridine. Inhibition of the Nav1.8 channel by a test compound prevents this depolarization.
| Assay Type | Cell Line | Parameter | This compound |
| FLIPR Membrane Potential | HEK293-hNav1.8 | IC50 | 15.2 nM |
Table 3: Potency of this compound in a high-throughput membrane potential assay.
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology
-
Cell Culture: HEK293 cells stably expressing human Nav1.8 were cultured in standard media and plated onto glass coverslips 24-48 hours before recording.
-
Recording Solutions:
-
Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES, adjusted to pH 7.3 with CsOH.
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose, adjusted to pH 7.4 with NaOH.
-
-
Voltage Protocols:
-
Resting State IC50: Cells were held at a hyperpolarized potential of -120 mV. A 50 ms (B15284909) test pulse to 0 mV was applied to elicit peak current. Compound was applied for 5 minutes before recording.
-
Inactivated State IC50: Cells were held at a depolarized potential of -70 mV to induce partial inactivation. A 50 ms test pulse to 0 mV was applied.
-
-
Data Analysis: Dose-response curves were generated by plotting the percentage of current inhibition against the compound concentration and fitted with a Hill equation to determine the IC50.
FLIPR Membrane Potential Assay
-
Cell Preparation: HEK293-hNav1.8 cells were plated in 384-well black-walled, clear-bottom plates.
-
Dye Loading: Cells were loaded with a commercially available voltage-sensitive FRET-based dye for 60 minutes at room temperature.
-
Compound Addition: this compound was serially diluted and added to the wells, followed by a 15-minute incubation.
-
Assay Principle: The FLIPR instrument measures the baseline fluorescence, then injects a Nav1.8 activator (e.g., veratridine) to induce membrane depolarization and a change in fluorescence.[1] The inhibitory effect of this compound is quantified by its ability to prevent this fluorescence change.
-
Data Analysis: The change in fluorescence is used to calculate the percent inhibition at each concentration, and the data is fitted to a dose-response curve to determine the IC50.
Visualizations
Nav1.8 Signaling Pathway in Nociception
Caption: Role of Nav1.8 in the nociceptive signaling cascade and point of intervention for this compound.
Electrophysiology Experimental Workflow
Caption: Workflow for determining the IC50 of this compound using whole-cell patch-clamp electrophysiology.
Conclusion
The in vitro characterization of this compound demonstrates that it is a potent, state-dependent, and selective inhibitor of the human Nav1.8 channel. Its significant preference for the inactivated state suggests it will preferentially target neurons that are in a state of high-frequency firing, a hallmark of pathological pain conditions. The favorable selectivity profile against other Nav channel subtypes, particularly Nav1.5, indicates a potentially wide therapeutic window with a reduced risk of cardiac adverse effects. These findings strongly support the continued investigation of this compound in further preclinical models of pain.
References
- 1. benchchem.com [benchchem.com]
- 2. Nav1.8 - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Discovery and Optimization of Selective Nav1.8 Modulator Series That Demonstrate Efficacy in Preclinical Models of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Channelpedia - Nav1.8 [channelpedia.epfl.ch]
- 6. Insights into the voltage-gated sodium channel, NaV1.8, and its role in visceral pain perception - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the voltage-gated sodium channel Nav1.8 as a critical target in pain signaling and the utility of selective inhibitors, exemplified by compounds structurally and functionally analogous to a conceptual Nav1.8-IN-10, for investigating these pathways. Given that "this compound" is not a publicly documented specific molecule, this document will focus on the well-characterized, selective Nav1.8 inhibitor A-803467 and other reported modulators to illustrate the principles of targeting this channel for pain research.
The voltage-gated sodium channel Nav1.8, encoded by the SCN10A gene, is a key player in the transmission of pain signals.[1][2] It is predominantly expressed in the peripheral sensory neurons of the dorsal root ganglia (DRG) and trigeminal ganglia.[1][3] Unlike other sodium channel subtypes, Nav1.8 is resistant to tetrodotoxin (B1210768) (TTX) and has distinct biophysical properties, including slower inactivation kinetics and a more depolarized voltage dependence of activation.[1][4] These features enable Nav1.8 to be a major contributor to the upstroke of the action potential in nociceptive neurons, especially during the repetitive firing that characterizes chronic pain states.[1][4][5] Consequently, the development of selective Nav1.8 modulators is a primary focus of modern analgesics research.[1][3]
Mechanism of Action: Targeting the Pain Signal Conductor
Selective inhibitors of Nav1.8, such as A-803467, act by physically blocking the channel's pore, thereby preventing the influx of sodium ions that is necessary for the generation and propagation of action potentials in nociceptive neurons.[6][7] By inhibiting Nav1.8, these compounds can reduce the hyperexcitability of sensory neurons associated with inflammatory and neuropathic pain.[8][9] The selectivity for Nav1.8 over other sodium channel isoforms (e.g., those in the central nervous system and cardiac tissue) is crucial for minimizing off-target effects and widening the therapeutic window.[8]
Quantitative Data on Selective Nav1.8 Inhibitors
The following tables summarize key quantitative data for representative selective Nav1.8 inhibitors, providing a comparative overview of their potency and selectivity.
Table 1: In Vitro Potency of Selective Nav1.8 Inhibitors
| Compound | Target | Assay Type | IC50 (nM) | Reference |
| A-803467 | Human Nav1.8 | Patch-clamp Electrophysiology | 8 | [10] |
| PF-01247324 | Human Nav1.8 | Patch-clamp Electrophysiology | 110 | [11] |
Table 2: Selectivity Profile of A-803467 Against Other Nav Isoforms
| Nav Isoform | IC50 (µM) | Fold Selectivity vs. Nav1.8 | Reference |
| Nav1.2 | >10 | >1000 | [10] |
| Nav1.3 | >10 | >1000 | [10] |
| Nav1.5 | >10 | >1000 | [10] |
| Nav1.7 | 1 | 125 | [10] |
Table 3: In Vivo Efficacy of Selective Nav1.8 Inhibitors
| Compound | Animal Model | Pain Type | Efficacy | Reference |
| A-803467 | Rat | Neuropathic (Tactile Allodynia) | Attenuation of pain sensitivity | [10] |
| A-803467 | Rat | Inflammatory | Attenuation of pain sensitivity | [8] |
| PF-01247324 | Rat | Inflammatory (Formalin Test) | Reduction of nociception | [11] |
Experimental Protocols
Detailed methodologies are essential for the accurate characterization of Nav1.8 inhibitors.
1. Patch-Clamp Electrophysiology for Assessing Nav1.8 Inhibition
This gold-standard technique provides a direct measure of the effect of a compound on the ion channel's function.
-
Cell Preparation: Use human embryonic kidney (HEK293) cells or Chinese hamster ovary (CHO) cells stably expressing the human Nav1.8 channel. Culture cells to 70-90% confluency before experimentation.
-
Recording:
-
Perform whole-cell voltage-clamp recordings at room temperature.
-
Use an internal solution containing (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES, adjusted to pH 7.3 with CsOH.
-
Use an external solution containing (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, adjusted to pH 7.4 with NaOH.
-
Pull borosilicate glass pipettes to a resistance of 1-3 MΩ when filled with the internal solution.
-
-
Voltage Protocol:
-
Hold cells at a potential of -100 mV.
-
Elicit Nav1.8 currents by depolarizing test pulses to 0 mV for 50 ms.
-
Apply the test compound at varying concentrations to the external solution and measure the inhibition of the peak inward current.
-
-
Data Analysis:
-
Calculate the percentage of current inhibition for each compound concentration.
-
Fit the concentration-response data to a Hill equation to determine the IC50 value.
-
2. In Vivo Models of Pain
Animal models are critical for evaluating the analgesic efficacy of Nav1.8 inhibitors.
-
Neuropathic Pain Model (Spared Nerve Injury - SNI):
-
Surgery: Anesthetize adult male Sprague-Dawley rats. Surgically expose the left sciatic nerve and ligate and transect two of its three terminal branches (the common peroneal and tibial nerves), leaving the sural nerve intact.
-
Behavioral Testing: At a designated time post-surgery (e.g., 2 weeks), assess mechanical allodynia using von Frey filaments. Measure the paw withdrawal threshold in response to the application of filaments with increasing force to the lateral plantar surface of the ipsilateral hind paw.
-
Drug Administration: Administer the test compound (e.g., via oral gavage or intraperitoneal injection) and measure the paw withdrawal threshold at various time points post-dosing.
-
-
Inflammatory Pain Model (Complete Freund's Adjuvant - CFA):
-
Induction: Induce inflammation by injecting CFA into the plantar surface of the rat's hind paw.
-
Behavioral Testing: Measure thermal hyperalgesia (e.g., using the Hargreaves plantar test) and mechanical allodynia (using von Frey filaments) before and at various time points after CFA injection and subsequent drug administration.
-
3. High-Throughput Screening (HTS) using Fluorometric Imaging Plate Reader (FLIPR)
FLIPR assays are used for screening large libraries of compounds to identify potential Nav1.8 modulators.[1]
-
Assay Principle: This assay measures changes in membrane potential using a voltage-sensitive dye.[1]
-
Procedure:
-
Plate cells stably expressing Nav1.8 in a 384-well plate.
-
Load the cells with a voltage-sensitive fluorescent dye.
-
Add test compounds at various concentrations.
-
Add a Nav1.8 activator (e.g., veratridine) to depolarize the cells, which causes a change in the fluorescence signal.
-
Inhibitors of Nav1.8 will prevent this depolarization, resulting in a stable fluorescent signal.
-
-
Data Analysis: Quantify the fluorescence intensity to determine the inhibitory activity of the compounds.
Visualizing Pain Pathways and Experimental Workflows
References
- 1. benchchem.com [benchchem.com]
- 2. Nav1.8 and Chronic Pain: From Laboratory Animals to Clinical Patients [mdpi.com]
- 3. Insights into the voltage-gated sodium channel, NaV1.8, and its role in visceral pain perception - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Channelpedia - Nav1.8 [channelpedia.epfl.ch]
- 5. Nav1.8 - Wikipedia [en.wikipedia.org]
- 6. ahajournals.org [ahajournals.org]
- 7. What are Nav1.8 modulators and how do they work? [synapse.patsnap.com]
- 8. Discovery and Optimization of Selective Nav1.8 Modulator Series That Demonstrate Efficacy in Preclinical Models of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nav1.7 and Nav1.8: Role in the pathophysiology of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. frontiersin.org [frontiersin.org]
Methodological & Application
Audience: Researchers, scientists, and drug development professionals.
Introduction
The voltage-gated sodium channel Nav1.8, predominantly expressed in peripheral sensory neurons of the dorsal root ganglia (DRG), is a key player in the transmission of pain signals.[1][2][3] Its involvement in nociception makes it a prime therapeutic target for the development of novel analgesics.[1][2][3] Nav1.8-IN-10 is a potent and selective inhibitor of the Nav1.8 channel. These application notes provide detailed protocols for the use of this compound in primary DRG neuron cultures to characterize its effects on neuronal excitability and sodium currents.
Mechanism of Action
Nav1.8 channels are characterized by their resistance to tetrodotoxin (B1210768) (TTX) and their distinct biophysical properties, including a more depolarized voltage dependence of activation and slower inactivation kinetics.[1] These features allow Nav1.8 to play a significant role in the upstroke of the action potential, especially during the repetitive firing characteristic of chronic pain states.[1][4] Nav1.8 inhibitors like this compound are designed to block the ion conduction pathway of the channel, thereby preventing the influx of sodium ions and reducing neuronal excitability.[1][2]
Data Presentation
The following tables summarize the expected quantitative effects of a selective Nav1.8 inhibitor on DRG neuron properties based on published data for similar compounds. Researchers should aim to generate analogous data for this compound.
Table 1: Electrophysiological Effects of a Representative Nav1.8 Inhibitor on DRG Neurons
| Parameter | Control | Nav1.8 Inhibitor (Concentration) | Expected Outcome | Reference |
| Action Potential Threshold (mV) | -35 ± 2 | -33 ± 2 (e.g., 10 nM VX-548) | Minimal Change | [5][6] |
| Action Potential Amplitude (mV) | 55.0 ± 4.3 | 31.5 ± 2.2 (in Nav1.8 knockout) | Significant Reduction | [7][8] |
| Action Potential Upstroke Velocity (V/s) | 84.7 ± 11.2 | 47.2 ± 1.3 (in Nav1.8 knockout) | Significant Reduction | [8] |
| Repetitive Firing | Sustained | Diminished but not eliminated | Reduction in firing frequency | [5][6] |
| Nav1.8 Peak Current Density (pA/pF) | Variable | Concentration-dependent reduction | Inhibition of current | [9] |
| IC50 (nM) | N/A | To be determined | Potency of inhibition | [10] |
Table 2: Biophysical Properties of Nav1.8 Channels in DRG Neurons
| Property | Value | Description | Reference |
| Activation V1/2 (mV) | ~ -10 to -20 | Midpoint of voltage-dependent activation | [11] |
| Inactivation V1/2 (mV) | ~ -30 to -40 | Midpoint of steady-state inactivation | [11] |
| Recovery from Inactivation (τ, ms) | Slow | Time constant for recovery from inactivation | [1] |
Experimental Protocols
Protocol 1: Isolation and Culture of Rodent Dorsal Root Ganglion (DRG) Neurons
This protocol describes the dissection and culture of primary murine or rat DRG neurons.[12][13][14][15][16]
Materials:
-
Adult mouse or rat
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Collagenase A/Dispase II mix
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Laminin and Poly-D-lysine coated culture plates
-
Neurobasal medium supplemented with B27 and GlutaMAX
-
Nerve Growth Factor (NGF)
Procedure:
-
Dissection:
-
Digestion:
-
Transfer the collected DRGs to a tube containing cold DMEM.
-
Centrifuge at low speed (e.g., 161 x g for 5 minutes) and carefully remove the supernatant.[12]
-
Add 3 mL of pre-warmed Collagenase A/Dispase II mix and incubate at 37°C with shaking for 15-30 minutes.[12]
-
Stop the digestion by adding an equal volume of DMEM with 10% FBS.
-
Gently triturate the ganglia using fire-polished Pasteur pipettes to obtain a single-cell suspension.
-
-
Plating:
-
Centrifuge the cell suspension and resuspend the pellet in Neurobasal medium.
-
Plate the dissociated neurons onto Poly-D-lysine and laminin-coated coverslips or multi-well plates.[12][13]
-
Incubate the cultures at 37°C in a humidified 5% CO2 incubator.
-
After 30 minutes, replace the medium with fresh culture medium supplemented with NGF (e.g., 50 ng/mL) to promote neuronal survival and growth.[15]
-
Protocol 2: Electrophysiological Recording (Whole-Cell Patch-Clamp)
This protocol outlines the procedure for recording sodium currents and action potentials from cultured DRG neurons.
Materials:
-
Cultured DRG neurons (2-7 days in vitro)
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system
-
Borosilicate glass capillaries for pipette fabrication
-
External solution (in mM): 140 NaCl, 3 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4)
-
Internal solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 4 Mg-ATP, 0.3 Na2-GTP (pH 7.2)
-
This compound stock solution (e.g., in DMSO) and perfusion system
Procedure:
-
Preparation:
-
Place a coverslip with cultured DRG neurons in the recording chamber on the microscope stage.
-
Continuously perfuse the chamber with external solution.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with internal solution.
-
-
Recording Action Potentials (Current-Clamp):
-
Establish a whole-cell configuration on a small to medium-diameter DRG neuron.
-
In current-clamp mode, inject a series of depolarizing current steps to elicit action potentials.
-
Record baseline action potential characteristics (threshold, amplitude, duration, firing frequency).
-
Perfuse this compound at the desired concentration and record the changes in action potential properties.
-
-
Recording Sodium Currents (Voltage-Clamp):
-
In voltage-clamp mode, hold the neuron at a hyperpolarized potential (e.g., -100 mV) to ensure all sodium channels are in a closed state.
-
Apply a series of depolarizing voltage steps to elicit inward sodium currents.
-
To isolate Nav1.8 currents, TTX (e.g., 300 nM) can be included in the external solution to block TTX-sensitive sodium channels.[17][18] A pre-pulse to -40 mV can be used to inactivate Nav1.9 channels.[9]
-
Record baseline Nav1.8 currents.
-
Apply this compound and record the inhibition of the peak sodium current.
-
To determine the IC50, apply a range of this compound concentrations and fit the concentration-response data with a Hill equation.[10]
-
Visualizations
Signaling Pathway of Nav1.8 in Nociception
Caption: Role of Nav1.8 in pain signaling and its inhibition by this compound.
Experimental Workflow for Evaluating this compound
Caption: Workflow for the electrophysiological evaluation of this compound.
Logical Relationship of Experimental Design
Caption: Logical framework for testing the efficacy of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. What are Nav1.8 modulators and how do they work? [synapse.patsnap.com]
- 3. Nav1.8 - Wikipedia [en.wikipedia.org]
- 4. Human Nav1.8: enhanced persistent and ramp currents contribute to distinct firing properties of human DRG neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Modulation of human dorsal root ganglion neuron firing by the Nav1.8 inhibitor suzetrigine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. journals.physiology.org [journals.physiology.org]
- 8. Contribution of Na(v)1.8 sodium channels to action potential electrogenesis in DRG neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Nav1.8 in small dorsal root ganglion neurons contributes to vincristine-induced mechanical allodynia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Protocol for dissection and culture of murine dorsal root ganglia neurons to study neuropeptide release - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ibidi.com [ibidi.com]
- 14. Protocol for the isolation and culture of mouse dorsal root ganglion neurons for imaging applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Isolation and Primary Cell Culture of Mouse Dorsal Root Ganglion Neurons [bio-protocol.org]
- 16. Isolation and Primary Cell Culture of Mouse Dorsal Root Ganglion Neurons [en.bio-protocol.org]
- 17. Reactive species modify NaV1.8 channels and affect action potentials in murine dorsal root ganglia neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of selective Nav1.8 inhibitors in preclinical, in vivo models of pain. The following sections detail the dosage and administration of representative compounds, step-by-step experimental protocols for common pain models, and the underlying signaling pathways. While the user requested information on "Nav1.8-IN-10," this specific compound is not documented in the available scientific literature. Therefore, this document utilizes data from well-characterized selective Nav1.8 inhibitors, such as A-803467, to provide a practical and data-driven guide for researchers in the field.
Quantitative Data Summary
The following table summarizes the in vivo efficacy of selective Nav1.8 inhibitors in various animal models of pain. This data is compiled from published preclinical studies and is intended to serve as a guide for dose selection and study design.
| Compound | Animal Model | Pain Type | Administration Route | Dosage | Key Findings |
| A-803467 | Rat | Neuropathic (Spinal Nerve Ligation) | Intraperitoneal (i.p.) | ED₅₀ = 47 mg/kg | Dose-dependently reduced mechanical allodynia.[1][2][3] |
| A-803467 | Rat | Neuropathic (Sciatic Nerve Injury) | Intraperitoneal (i.p.) | ED₅₀ = 85 mg/kg | Significantly attenuated mechanical allodynia.[1][2] |
| A-803467 | Rat | Inflammatory (CFA-induced) | Intraperitoneal (i.p.) | ED₅₀ = 41 mg/kg | Reduced thermal hyperalgesia.[1][2] |
| A-803467 | Rat | Neuropathic (Spinal Nerve Ligation) | Intravenous (i.v.) | 10-30 mg/kg | Reduced mechanically evoked and spontaneous firing of wide dynamic range (WDR) neurons. |
| Compound 13 | Rat | Neuropathic (Tibial Nerve Transection) | Oral | 40 mg/kg | Significantly shifted the 50% paw withdrawal threshold, indicating a reduction in mechanical allodynia. |
Signaling Pathway of Nav1.8 in Nociception
The voltage-gated sodium channel Nav1.8 is predominantly expressed in the peripheral nervous system, specifically in the dorsal root ganglion (DRG) neurons, which are crucial for transmitting pain signals.[4][5] In response to noxious stimuli, Nav1.8 channels open, leading to an influx of sodium ions. This influx is a major contributor to the depolarization phase of the action potential in nociceptive neurons.[1] The unique biophysical properties of Nav1.8, including its resistance to tetrodotoxin (B1210768) and its ability to remain active at depolarized membrane potentials, make it a key player in maintaining neuronal hyperexcitability, a hallmark of chronic pain states.[1] By selectively blocking Nav1.8, compounds can reduce the firing frequency of nociceptive neurons, thereby dampening the transmission of pain signals to the central nervous system.
Experimental Protocols
Complete Freund's Adjuvant (CFA) Model of Inflammatory Pain
This model is used to induce a persistent inflammatory state, leading to thermal hyperalgesia and mechanical allodynia, mimicking chronic inflammatory pain in humans.
Materials:
-
Complete Freund's Adjuvant (CFA)
-
Tuberculin syringe with a 27-30 gauge needle
-
Rodents (rats or mice)
-
Behavioral testing apparatus (e.g., Electronic von Frey, Hargreaves Plantar Test)
Protocol:
-
Animal Acclimation: Acclimate animals to the housing facility for at least 72 hours before the experiment. Handle the animals daily for 3-5 days to minimize stress-induced responses.
-
Baseline Behavioral Testing: Prior to CFA injection, perform baseline behavioral assessments (e.g., von Frey test for mechanical sensitivity, Hargreaves test for thermal sensitivity) to determine the pre-treatment pain threshold for each animal.
-
CFA Induction:
-
Anesthetize the animal lightly with isoflurane.
-
Inject 50-150 µL of CFA (typically 1 mg/mL) into the plantar surface of one hind paw of the animal.
-
Monitor the animal until it has fully recovered from anesthesia.
-
-
Post-Induction Period: Inflammation and pain behaviors typically develop within 24 hours and can last for several weeks.
-
Drug Administration: Administer the selective Nav1.8 inhibitor or vehicle control via the desired route (e.g., intraperitoneal, oral gavage, intravenous). The timing of administration will depend on the study design (e.g., prophylactic or therapeutic).
-
Behavioral Assessment: At predetermined time points after drug administration, repeat the behavioral tests to assess the analgesic effect of the compound. Compare the post-treatment paw withdrawal thresholds to the baseline and vehicle-treated groups.
Assessment of Mechanical Allodynia using the von Frey Test
The von Frey test is a standard method for assessing mechanical sensitivity in rodents. It is used to determine the paw withdrawal threshold in response to a mechanical stimulus.
Materials:
-
von Frey filaments (manual or electronic)
-
Elevated mesh platform
-
Plexiglass enclosures for each animal
Protocol:
-
Acclimation: Place the animals in the individual Plexiglass enclosures on the elevated mesh platform and allow them to acclimate for at least 15-30 minutes before testing.
-
Stimulation:
-
For manual filaments: Apply the von Frey filament to the plantar surface of the hind paw, starting with a filament below the expected threshold. Apply the filament until it buckles, holding for 3-5 seconds.
-
For electronic von Frey: Position the filament tip on the plantar surface of the hind paw and apply a gradually increasing force until the animal withdraws its paw.
-
-
Response: A positive response is a sharp withdrawal, flinching, or licking of the paw.
-
Threshold Determination (Up-Down Method for Manual Filaments):
-
If there is a positive response, the next lower strength filament is used.
-
If there is no response, the next higher strength filament is used.
-
The 50% paw withdrawal threshold is calculated using the pattern of positive and negative responses.
-
-
Data Recording: For electronic von Frey, the force at which the paw is withdrawn is automatically recorded. Multiple measurements are taken and averaged.
-
Data Analysis: Compare the paw withdrawal thresholds between the treated and control groups to determine the effect of the Nav1.8 inhibitor on mechanical allodynia.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the in vivo evaluation of a selective Nav1.8 inhibitor in a preclinical pain model.
References
- 1. Insights into the voltage-gated sodium channel, NaV1.8, and its role in visceral pain perception - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The roles of sodium channels in nociception: implications for mechanisms of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Voltage gated sodium channels as therapeutic targets for chronic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nav1.7 and Nav1.8: Role in the pathophysiology of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
Disclaimer: The compound "Nav1.8-IN-10" is not referenced in currently available scientific literature. The following application notes and protocols are representative examples based on common practices for the administration of small molecule Nav1.8 inhibitors in rodent research. These guidelines should be adapted based on the specific physicochemical properties of the compound of interest, and all local and institutional regulations regarding animal welfare must be followed.
Introduction
Voltage-gated sodium channel Nav1.8 is predominantly expressed in peripheral sensory neurons and plays a crucial role in nociception. Its involvement in various pain states has made it a significant target for the development of novel analgesics. This document provides detailed protocols for the administration of a representative Nav1.8 inhibitor, for the purpose of these notes referred to as this compound, in rodent models of pain. It covers common administration routes, vehicle formulations, and experimental workflows.
Quantitative Data Summary
The efficacy of a Nav1.8 inhibitor is highly dependent on its pharmacokinetic and pharmacodynamic properties. The choice of administration route significantly impacts these parameters. Below is a summary of expected quantitative data based on typical small molecule inhibitors.
| Parameter | Oral Gavage (PO) | Intraperitoneal (IP) | Intravenous (IV) |
|---|---|---|---|
| Dosage Range (mg/kg) | 10 - 100 | 5 - 50 | 1 - 10 |
| Bioavailability (%) | 20 - 60 | Variable (can be high) | 100 |
| Tmax (hours) | 0.5 - 2 | 0.25 - 1 | < 0.1 |
| Half-life (hours) | 2 - 8 | 1 - 6 | 0.5 - 4 |
Signaling Pathway of Nav1.8 in Nociception
Nav1.8 channels are critical for the generation and propagation of action potentials in nociceptive neurons. Inhibition of these channels is expected to reduce neuronal excitability and decrease the transmission of pain signals.
Caption: Role of Nav1.8 in pain signaling and its inhibition.
Experimental Protocols
Vehicle Formulation
The choice of vehicle is critical for ensuring the solubility and stability of the test compound. Preliminary solubility testing is highly recommended.
Common Vehicles:
-
For Oral Administration:
-
0.5% (w/v) Methylcellulose (B11928114) in deionized water.
-
10% (v/v) Tween® 80 in sterile saline.
-
-
For Intraperitoneal and Intravenous Administration:
-
5-10% (v/v) DMSO in sterile saline.
-
10% (v/v) Solutol® HS 15 in sterile water for injection.
-
Protocol for Vehicle Preparation (0.5% Methylcellulose):
-
Heat deionized water to 60-70°C.
-
Slowly add the methylcellulose powder while stirring continuously to avoid clumping.
-
Continue stirring until a uniform suspension is formed.
-
Allow the solution to cool to room temperature before use. Prepare fresh daily.
Administration Routes
This is a common route for assessing the systemic efficacy of orally bioavailable compounds.
Materials:
-
Rodent gavage needles (flexible or rigid, appropriate size for the animal).
-
Syringes (1-3 mL).
-
This compound formulation.
Protocol:
-
Accurately weigh the animal to determine the correct dosing volume.
-
Prepare the this compound formulation at the desired concentration. Ensure it is well-suspended or dissolved.
-
Draw the calculated volume into the syringe.
-
Gently restrain the animal, ensuring its head and body are in a straight line.
-
Insert the gavage needle into the esophagus via the side of the mouth. Do not force the needle.
-
Once the needle is in the stomach (a slight resistance may be felt), slowly administer the compound.
-
Withdraw the needle and return the animal to its cage. Monitor for any signs of distress.
IP injection allows for rapid absorption into the systemic circulation.
Materials:
-
25-27 gauge needles.
-
Syringes (1 mL).
-
This compound formulation.
Protocol:
-
Weigh the animal and calculate the required dose volume.
-
Prepare the this compound formulation.
-
Restrain the animal to expose the abdomen. The animal can be tilted slightly head-down.
-
Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder and other organs.
-
Aspirate to ensure no bodily fluids are drawn into the syringe (indicating incorrect placement).
-
Inject the solution smoothly.
-
Withdraw the needle and return the animal to its cage.
IV administration provides 100% bioavailability and is often used for pharmacokinetic studies. The lateral tail vein is the most common site in rodents.
Materials:
-
27-30 gauge needles.
-
Syringes (1 mL).
-
This compound formulation (must be a clear solution, free of particulates).
-
A warming device (e.g., heat lamp) to dilate the tail veins.
Protocol:
-
Weigh the animal and calculate the dose volume. The volume should be minimized.
-
Prepare the sterile, particle-free this compound solution.
-
Place the animal in a restrainer, exposing the tail.
-
Warm the tail to dilate the lateral veins.
-
Disinfect the injection site with an alcohol swab.
-
Insert the needle, bevel up, into one of the lateral tail veins.
-
Slowly inject the solution. If swelling occurs, the needle is not in the vein.
-
Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
-
Return the animal to its cage and monitor for any adverse reactions.
Experimental Workflow for Efficacy Testing
The following diagram illustrates a typical workflow for evaluating the efficacy of this compound in a rodent model of inflammatory pain, such as the Complete Freund's Adjuvant (CFA) model.
Caption: Workflow for assessing analgesic efficacy of this compound.
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide detailed protocols for the solubilization and vehicle preparation of Nav1.8-IN-10, a potent inhibitor of the Nav1.8 sodium channel. Due to the hydrophobic nature of many small molecule inhibitors targeting ion channels, achieving appropriate concentrations in aqueous solutions for in vitro and in vivo studies can be challenging. This document offers guidance on solvent selection, stock solution preparation, and the formulation of vehicles for both cell-based assays and animal studies. The provided protocols are based on established methods for compounds with similar physicochemical properties, ensuring researchers can achieve reliable and reproducible results.
Introduction to Nav1.8 and this compound
The voltage-gated sodium channel Nav1.8, encoded by the SCN10A gene, is predominantly expressed in the peripheral sensory neurons, specifically the dorsal root ganglion (DRG) neurons, which are crucial for nociception.[1] Nav1.8 plays a key role in the initial depolarization phase of the action potential in response to noxious stimuli.[1][2] Its specific location and function in pain-sensing neurons make it a prime therapeutic target for the development of novel analgesics for inflammatory and neuropathic pain.[1][3]
This compound is a small molecule inhibitor designed to selectively target the Nav1.8 channel. Like many kinase and ion channel inhibitors, this compound is expected to have low aqueous solubility. Proper handling and preparation of this compound are critical for accurate experimental outcomes.
Solubility of Nav1.8 Inhibitors
| Compound Name | Solvent | Solubility | Source |
| Nav1.8-IN-4 | DMSO | 116.67 mg/mL (287.13 mM) | [4] |
| A-803467 | DMSO | > 13.95 mg/mL | [5] |
| Pyrazole/Isoxazole Analogs | Aqueous buffer (pH 7.2) | < 0.1 µg/mL | [6] |
Note: The solubility of this compound is likely to be similar to these related compounds, with good solubility in DMSO and poor solubility in aqueous solutions.
Experimental Protocols
In Vitro Studies: Stock and Working Solution Preparation
For in vitro experiments, such as cell-based assays (e.g., patch-clamp electrophysiology or high-throughput screening), this compound is typically prepared as a concentrated stock solution in 100% DMSO. This stock is then serially diluted to the final working concentration in the assay buffer or cell culture medium.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
-
Calibrated balance
Protocol for 10 mM Stock Solution:
-
Determine the Molecular Weight (MW) of this compound. This information should be provided by the supplier.
-
Calculate the required mass for your desired volume and concentration. For example, to prepare 1 mL of a 10 mM stock solution:
-
Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * MW ( g/mol ) * (1000 mg / 1 g)
-
-
Weigh the this compound powder accurately in a sterile microcentrifuge tube.
-
Add the calculated volume of 100% DMSO.
-
Vortex the solution until the compound is completely dissolved. Gentle warming (to 37°C) or brief sonication can be used to aid dissolution if necessary.
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Preparation of Working Solutions:
When preparing the final working solution, it is crucial to minimize the final DMSO concentration in the assay, as high concentrations can be toxic to cells.[7] A final DMSO concentration of <0.5% is generally recommended.
-
Perform serial dilutions of the DMSO stock solution in the final assay buffer or cell culture medium.
-
Add the diluted inhibitor to the assay plate or chamber and mix gently.
-
To avoid precipitation, add the DMSO stock to the aqueous solution while vortexing.
In Vivo Studies: Vehicle Preparation
For in vivo studies in animal models, a biocompatible vehicle that can maintain the solubility and stability of the hydrophobic compound is required. A common strategy involves using a co-solvent system. The following are example vehicle formulations that have been used for poorly soluble Nav channel inhibitors.[8][9]
Vehicle Formulation 1 (for oral administration):
-
Composition: 10% DMSO, 40% PEG400, 50% Water (or PBS)
-
Preparation:
-
Dissolve the required amount of this compound in DMSO first.
-
Add PEG400 and mix thoroughly.
-
Add water or PBS dropwise while continuously mixing to form a clear solution.
-
Vehicle Formulation 2 (for intravenous or intraperitoneal administration):
-
Composition: 5-10% DMSO, 40% PEG300, 5% Tween-80, 45-50% Saline
-
Preparation:
-
Prepare a concentrated stock of this compound in DMSO.
-
In a separate tube, mix the PEG300 and Tween-80.
-
Add the DMSO stock to the PEG300/Tween-80 mixture and vortex.
-
Slowly add the saline to the mixture while vortexing to achieve the final volume. The resulting solution should be clear.
-
Important Considerations for In Vivo Formulations:
-
Toxicity: Always test the vehicle alone in a small group of animals to ensure it does not cause adverse effects.
-
Stability: Prepare the formulation fresh on the day of the experiment. If storage is necessary, assess the stability of the compound in the vehicle.
-
Route of Administration: The choice of vehicle may depend on the intended route of administration (e.g., oral, intravenous, intraperitoneal).
Visualizations
Signaling Pathway
The following diagram illustrates a simplified signaling pathway of pain perception involving the Nav1.8 channel and the inhibitory action of this compound.
Caption: Simplified signaling pathway of Nav1.8 in pain perception.
Experimental Workflow
The diagram below outlines the general workflow for preparing this compound for experimental use.
Caption: General workflow for this compound preparation.
References
- 1. Nav1.8 - Wikipedia [en.wikipedia.org]
- 2. Frontiers | Insights into the voltage-gated sodium channel, NaV1.8, and its role in visceral pain perception [frontiersin.org]
- 3. Nav1.7 and Nav1.8: Role in the pathophysiology of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. apexbt.com [apexbt.com]
- 6. Discovery and Optimization of Selective Nav1.8 Modulator Series That Demonstrate Efficacy in Preclinical Models of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 8. Discovery of Arylsulfonamide Nav1.7 Inhibitors: IVIVC, MPO Methods, and Optimization of Selectivity Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuropathic pain, a chronic and debilitating condition resulting from nerve damage or disease, represents a significant unmet medical need.[1] Current therapeutic options often provide inadequate relief and are associated with dose-limiting side effects.[2] The voltage-gated sodium channel Nav1.8, predominantly expressed in peripheral sensory neurons, plays a crucial role in the transmission of pain signals.[3][4] Its involvement in the generation and propagation of action potentials in nociceptors makes it a compelling target for the development of novel analgesics.[5][6] Nav1.8-IN-10 is a selective inhibitor of the Nav1.8 channel, offering a promising therapeutic strategy for the management of neuropathic pain by specifically targeting the hyperexcitability of pain-sensing neurons.[3]
These application notes provide a comprehensive set of protocols to evaluate the preclinical efficacy of this compound in established models of neuropathic pain. The described methodologies cover behavioral, electrophysiological, and molecular assessments to build a robust profile of the compound's analgesic potential.
Signaling Pathway of Nav1.8 in Nociceptive Neurons
Caption: Role of Nav1.8 in pain signaling and the inhibitory action of this compound.
Preclinical Models of Neuropathic Pain
The selection of an appropriate animal model is critical for evaluating the therapeutic potential of this compound. Several well-established models mimic the key features of clinical neuropathic pain.[7][8][9]
| Model | Induction Method | Key Pathological Features | Typical Duration of Pain Behavior |
| Spared Nerve Injury (SNI) | Ligation and transection of the tibial and common peroneal nerves, leaving the sural nerve intact.[7] | Mechanical allodynia, thermal hyperalgesia, and spontaneous pain.[8] | 8-10 weeks[7] |
| Chronic Constriction Injury (CCI) | Loose ligation of the sciatic nerve with chromic gut sutures.[8] | Mechanical allodynia and thermal hyperalgesia.[10] | 2-3 weeks[7] |
| Spinal Nerve Ligation (SNL) | Tight ligation of the L5 and/or L6 spinal nerves.[8] | Robust and long-lasting mechanical allodynia and thermal hyperalgesia.[6] | 8-10 weeks[7] |
| Chemotherapy-Induced Peripheral Neuropathy (CIPN) | Systemic administration of chemotherapeutic agents such as paclitaxel (B517696) or oxaliplatin.[8] | Mechanical and cold allodynia.[2] | Varies with agent and dosing regimen. |
Experimental Workflow for Efficacy Assessment
Caption: Overall experimental workflow for assessing this compound efficacy.
Behavioral Assays for Pain Assessment
Behavioral tests are fundamental for assessing the analgesic effects of this compound in animal models of neuropathic pain.[11][12]
Protocol 1: Assessment of Mechanical Allodynia using von Frey Filaments
Objective: To measure the withdrawal threshold to a mechanical stimulus.
Materials:
-
Set of calibrated von Frey filaments
-
Elevated mesh platform
-
Testing chambers
Procedure:
-
Acclimatize the animal to the testing chamber on the elevated mesh platform for at least 15-30 minutes before testing.
-
Apply von Frey filaments to the plantar surface of the hind paw with increasing force.
-
A positive response is noted as a sharp withdrawal, flinching, or licking of the paw.
-
The 50% withdrawal threshold is calculated using the up-down method.
Protocol 2: Assessment of Thermal Hyperalgesia using the Hargreaves Test
Objective: To measure the latency of paw withdrawal from a radiant heat source.
Materials:
-
Plantar test apparatus (Hargreaves apparatus)
-
Plexiglass enclosures
Procedure:
-
Place the animal in a plexiglass enclosure on the glass floor of the apparatus and allow it to acclimate for 15-30 minutes.
-
Position the radiant heat source under the plantar surface of the hind paw.
-
Activate the heat source and start the timer.
-
The timer stops automatically when the animal withdraws its paw.
-
A cut-off time (e.g., 20 seconds) is set to prevent tissue damage.
| Behavioral Assay | Endpoint Measured | Expected Outcome with Effective this compound Treatment |
| von Frey Test | 50% Paw Withdrawal Threshold (g) | Increase in withdrawal threshold towards baseline levels. |
| Hargreaves Test | Paw Withdrawal Latency (s) | Increase in withdrawal latency towards baseline levels. |
| Cold Plate Test | Latency to first sign of pain (s) | Increase in latency to paw lifting or licking. |
Electrophysiological Assessment
Patch-clamp electrophysiology on dorsal root ganglion (DRG) neurons is a key method to directly assess the effect of this compound on the activity of Nav1.8 channels.[13][14]
Protocol 3: Whole-Cell Patch-Clamp Recordings from DRG Neurons
Objective: To measure the effect of this compound on tetrodotoxin-resistant (TTX-R) sodium currents, which are predominantly carried by Nav1.8.[15]
Materials:
-
Acutely dissociated DRG neurons from neuropathic animals
-
Patch-clamp rig (amplifier, micromanipulator, microscope)
-
Borosilicate glass pipettes
-
Extracellular and intracellular recording solutions
-
Tetrodotoxin (TTX) to block TTX-sensitive sodium channels
Procedure:
-
Isolate DRG ganglia (L4-L6) from animals at the end of the behavioral studies.
-
Dissociate the ganglia into single neurons using enzymatic digestion.
-
Establish a whole-cell patch-clamp configuration on small-diameter DRG neurons.
-
Record baseline TTX-R sodium currents by holding the neuron at a potential that inactivates most other sodium channels and applying depolarizing voltage steps.
-
Perfuse this compound at various concentrations and record the TTX-R sodium currents.
-
Analyze the data to determine the IC50 of this compound for the inhibition of Nav1.8 currents.
| Electrophysiological Parameter | Measurement | Expected Outcome with this compound |
| TTX-R Sodium Current Amplitude | Peak inward current in response to depolarization. | Concentration-dependent reduction in current amplitude. |
| Current-Voltage (I-V) Relationship | Plot of peak current versus membrane potential. | Downward shift in the I-V curve. |
| Neuronal Excitability | Number of action potentials fired in response to current injection. | Reduction in firing frequency.[16] |
Molecular Biology and Immunohistochemistry
Molecular techniques are employed to investigate the expression and localization of Nav1.8 and other relevant pain markers.
Protocol 4: Immunohistochemistry (IHC) for Nav1.8 in DRG
Objective: To visualize and quantify the expression of Nav1.8 protein in DRG neurons.
Materials:
-
Fixed and sectioned DRG tissue
-
Primary antibody against Nav1.8
-
Fluorescently labeled secondary antibody
-
Fluorescence microscope
Procedure:
-
Perfuse the animal with paraformaldehyde and collect the DRG.
-
Cryosection the DRG tissue.
-
Incubate the sections with the primary antibody against Nav1.8.
-
Wash and incubate with the fluorescently labeled secondary antibody.
-
Mount the sections and visualize under a fluorescence microscope.
-
Quantify the fluorescence intensity or the number of Nav1.8-positive neurons. Changes in Nav1.8 expression have been observed in different chronic pain models.[13]
| Molecular Assay | Target | Measurement | Expected Information Gained |
| Immunohistochemistry (IHC) | Nav1.8 protein | Fluorescence intensity/number of positive cells in DRG. | Confirmation of target engagement and potential changes in protein expression/localization with treatment. |
| Western Blot | Nav1.8 protein | Protein band intensity in DRG lysate. | Quantitative assessment of total Nav1.8 protein levels. |
| Quantitative PCR (qPCR) | SCN10A mRNA | Relative mRNA expression levels in DRG. | Assessment of transcriptional changes of the Nav1.8 gene. |
Conclusion
The protocols outlined in these application notes provide a robust framework for the preclinical evaluation of this compound as a potential therapeutic for neuropathic pain. By combining behavioral, electrophysiological, and molecular approaches, researchers can gain a comprehensive understanding of the compound's mechanism of action and its efficacy in alleviating pain. The successful translation of these preclinical findings will be crucial in the development of a new class of non-opioid analgesics for patients suffering from chronic neuropathic pain.[15]
References
- 1. drpress.org [drpress.org]
- 2. mdpi.com [mdpi.com]
- 3. What are Nav1.8 blockers and how do they work? [synapse.patsnap.com]
- 4. benchchem.com [benchchem.com]
- 5. Channelpedia - Nav1.8 [channelpedia.epfl.ch]
- 6. Nav1.7 and Nav1.8: Role in the pathophysiology of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. criver.com [criver.com]
- 8. psychogenics.com [psychogenics.com]
- 9. Animal models of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. researchgate.net [researchgate.net]
- 12. mdbneuro.com [mdbneuro.com]
- 13. mdpi.com [mdpi.com]
- 14. Functional Nav1.8 channels in intracardiac neurons: the link between SCN10A and cardiac electrophysiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Neuropathic Pain | Pharmacological inhibition of NaV1.8 by suzetrigine reveals potent analgesic potential without tolerance development in mice | springermedicine.com [springermedicine.com]
- 16. Peripheral Sodium Channel Blocker Could Revolutionize Treatment for Nerve Pain | Yale School of Medicine [medicine.yale.edu]
For Researchers, Scientists, and Drug Development Professionals
Introduction
The voltage-gated sodium channel Nav1.8 is a genetically and pharmacologically validated target for the treatment of pain.[1][2] Predominantly expressed in peripheral sensory neurons, Nav1.8 plays a crucial role in the transmission of pain signals.[3][4][5] Its unique biophysical properties, including resistance to tetrodotoxin (B1210768) (TTX) and slow inactivation kinetics, make it a key contributor to the generation and propagation of action potentials in nociceptive neurons, particularly in chronic pain states.[2][3] Consequently, the development of selective Nav1.8 inhibitors is a major focus of modern analgesic drug discovery.[1][6]
Nav1.8-IN-10 is a novel, potent, and selective small molecule inhibitor of the Nav1.8 sodium channel. These application notes provide detailed protocols for the use of this compound as a reference compound in high-throughput screening (HTS) assays designed to identify new modulators of Nav1.8. The following sections describe a primary fluorescence-based HTS assay and a secondary automated electrophysiology assay for hit confirmation and characterization.
Signaling Pathway of Nav1.8 in Nociception
The Nav1.8 channel is a key component in the signaling pathway of nociceptive neurons. Upon detection of a noxious stimulus, these neurons depolarize, leading to the opening of Nav1.8 channels and the subsequent initiation and propagation of an action potential. This signal is then transmitted to the central nervous system, resulting in the sensation of pain.
Quantitative Data Summary
The following tables summarize the pharmacological profile of this compound and the performance of the described HTS assays.
Table 1: Pharmacological Profile of this compound
| Parameter | Value | Assay Type |
| hNav1.8 IC50 | 10 nM | Automated Electrophysiology |
| rNav1.8 IC50 | 15 nM | Automated Electrophysiology |
| hNav1.5 IC50 | >10,000 nM | Automated Electrophysiology |
| hNav1.7 IC50 | 850 nM | Automated Electrophysiology |
| Selectivity (Nav1.5/Nav1.8) | >1000-fold | - |
| Selectivity (Nav1.7/Nav1.8) | 85-fold | - |
Table 2: HTS Assay Performance Metrics
| Parameter | Value | Assay Type |
| Z'-factor | 0.75 | Fluorescence-based HTS |
| Signal-to-Background (S/B) | 8 | Fluorescence-based HTS |
| Coefficient of Variation (%CV) | < 10% | Fluorescence-based HTS |
| Plate Uniformity | Excellent | Fluorescence-based HTS |
Experimental Protocols
Primary High-Throughput Screening: Fluorescence-Based Membrane Potential Assay
This assay utilizes a voltage-sensitive fluorescent dye to measure changes in membrane potential in cells expressing the Nav1.8 channel.[7] Inhibitors of Nav1.8 will prevent channel opening and the subsequent membrane depolarization, resulting in a stable fluorescent signal.
Workflow for Primary HTS Assay
Materials and Reagents:
-
HEK293 cells stably expressing human Nav1.8 (hNav1.8)
-
Assay medium: DMEM, 10% FBS, 1% Penicillin-Streptomycin
-
Assay buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4
-
Voltage-sensitive dye kit (e.g., FLIPR Membrane Potential Assay Kit)
-
This compound (positive control)
-
Veratridine (B1662332) (Nav1.8 activator)
-
384-well black-walled, clear-bottom assay plates
Protocol:
-
Cell Plating:
-
Culture HEK293-hNav1.8 cells to 80-90% confluency.
-
Harvest cells and resuspend in assay medium.
-
Seed 20,000 cells per well in 25 µL of assay medium into 384-well plates.
-
Incubate plates at 37°C, 5% CO₂ for 24 hours.
-
-
Dye Loading:
-
Prepare the voltage-sensitive dye solution according to the manufacturer's instructions in assay buffer.
-
Remove the cell culture medium from the assay plates.
-
Add 25 µL of the dye solution to each well.
-
Incubate the plates at 37°C for 60 minutes.
-
-
Compound Addition:
-
Prepare serial dilutions of test compounds and this compound in assay buffer.
-
Add 12.5 µL of the compound solutions to the corresponding wells of the assay plate.
-
Incubate at room temperature for 30 minutes.
-
-
Assay Measurement:
-
Prepare a solution of veratridine in assay buffer.
-
Place the assay plate in a fluorescence imaging plate reader (e.g., FLIPR).
-
Record a baseline fluorescence reading for 10 seconds.
-
Add 12.5 µL of the veratridine solution to each well.
-
Immediately begin recording the fluorescence signal for 120 seconds.
-
-
Data Analysis:
-
Calculate the change in fluorescence for each well.
-
Normalize the data to the positive (this compound) and negative (vehicle) controls.
-
Plot concentration-response curves and determine the IC₅₀ values for active compounds.
-
Secondary Assay: Automated Patch-Clamp Electrophysiology
This assay provides a direct measure of Nav1.8 ion channel currents and is considered the gold standard for confirming the activity and determining the potency of ion channel modulators.[8]
Materials and Reagents:
-
HEK293 cells stably expressing hNav1.8
-
External solution (in mM): 140 NaCl, 3 KCl, 1 MgCl₂, 1 CaCl₂, 10 HEPES, 10 Glucose, pH 7.4 with NaOH.
-
Internal solution (in mM): 120 CsF, 20 CsCl, 10 NaCl, 2 EGTA, 10 HEPES, pH 7.2 with CsOH.
-
This compound and other test compounds
-
Automated patch-clamp system (e.g., Qube 384, Patchliner)
Protocol:
-
Cell Preparation:
-
Culture and harvest HEK293-hNav1.8 cells as described for the primary assay.
-
Resuspend the cells in the external solution at a concentration of 1-2 million cells/mL.
-
-
Automated Patch-Clamp Procedure:
-
Load the cell suspension, internal solution, external solution, and compound solutions onto the automated patch-clamp instrument.
-
The instrument will automatically perform cell capture, seal formation (giga-seal), and whole-cell configuration.
-
Apply a voltage protocol to elicit Nav1.8 currents. A typical protocol involves holding the cell at -100 mV and applying a depolarizing step to 0 mV.
-
Record baseline currents in the external solution.
-
Apply different concentrations of the test compounds and record the resulting inhibition of the Nav1.8 current.
-
-
Data Analysis:
-
Measure the peak inward current at each compound concentration.
-
Normalize the current to the baseline recording.
-
Plot concentration-response curves and calculate the IC₅₀ values using a suitable fitting model (e.g., Hill equation).
-
Hit-to-Lead Workflow
The identification of promising lead compounds targeting Nav1.8 involves a multi-step process that begins with high-throughput screening and progresses through hit confirmation, lead optimization, and preclinical evaluation.
Conclusion
This compound serves as an excellent tool compound for the development and validation of high-throughput screening assays for the discovery of novel Nav1.8 inhibitors. The protocols detailed in these application notes describe robust and reliable methods for identifying and characterizing new chemical entities targeting this important pain channel. The combination of a high-throughput fluorescence-based primary screen and a lower-throughput, high-content automated electrophysiology secondary assay provides an effective strategy for advancing promising hits towards lead optimization and preclinical development.
References
- 1. Advances in the discovery of selective NaV1.8 inhibitors for pain management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Nav1.8 - Wikipedia [en.wikipedia.org]
- 5. What are Nav1.8 modulators and how do they work? [synapse.patsnap.com]
- 6. drughunter.com [drughunter.com]
- 7. High-throughput screening for ion channel modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fluorescence‐Based HTS Assays for Ion Channel Modulation in Drug Discovery Pipelines - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
Note on Nav1.8-IN-10 Data Availability: As of the current date, publicly available data on the in vivo application of this compound in inflammatory pain models is limited. This compound, also known as Compound 6, is a potent Nav1.8 channel inhibitor with a reported in vitro blocking rate of 79.4% at a concentration of 4 nM[1][2]. Detailed in vivo protocols and efficacy data in models such as the Complete Freund's Adjuvant (CFA) model are not extensively documented in peer-reviewed literature.
Therefore, this document will provide a comprehensive overview of the role of Nav1.8 in inflammatory pain and present detailed experimental protocols for evaluating a selective Nav1.8 inhibitor using the well-characterized compound A-803467 as a representative example. These protocols can be adapted for the investigation of this compound and other novel Nav1.8 inhibitors.
Introduction to Nav1.8 in Inflammatory Pain
The voltage-gated sodium channel Nav1.8, encoded by the SCN10A gene, is a key player in the pathophysiology of inflammatory pain.[3][4] Predominantly expressed in the peripheral sensory neurons of the dorsal root ganglion (DRG), Nav1.8 is a tetrodotoxin-resistant (TTX-R) channel crucial for the generation and propagation of action potentials in nociceptors.[3] In inflammatory states, the expression and activity of Nav1.8 are upregulated, leading to neuronal hyperexcitability and contributing to the cardinal signs of inflammatory pain: hyperalgesia (increased sensitivity to painful stimuli) and allodynia (pain in response to normally non-painful stimuli).[2]
Inflammatory mediators, such as prostaglandin (B15479496) E2 (PGE2) and bradykinin, released at the site of tissue injury, can modulate Nav1.8 activity, further enhancing pain signals.[3] Consequently, selective blockade of Nav1.8 represents a promising therapeutic strategy for the treatment of inflammatory pain with the potential for a better safety profile compared to non-selective sodium channel blockers.
Nav1.8 Signaling Pathway in Inflammatory Pain
The following diagram illustrates the central role of Nav1.8 in the transmission of inflammatory pain signals.
Quantitative Data for Nav1.8 Inhibitors
The following tables summarize the in vitro potency of this compound and the in vivo efficacy of the representative Nav1.8 inhibitor, A-803467, in a model of inflammatory pain.
Table 1: In Vitro Potency of this compound
| Compound | Target | Assay | Concentration | % Inhibition | Reference |
| This compound | Nav1.8 Channel | Not Specified | 4 nM | 79.4% | [1][2] |
Table 2: In Vivo Efficacy of A-803467 in CFA-Induced Inflammatory Pain in Rats
| Compound | Pain Model | Behavioral Assay | Route of Administration | ED₅₀ | Reference |
| A-803467 | Complete Freund's Adjuvant (CFA) | Thermal Hyperalgesia | Intraperitoneal (i.p.) | 41 mg/kg | [5][6] |
| A-803467 | Complete Freund's Adjuvant (CFA) | Mechanical Allodynia | Intraperitoneal (i.p.) | Significant reduction | [5] |
Experimental Protocols
The following are detailed protocols for evaluating a selective Nav1.8 inhibitor in the CFA-induced inflammatory pain model, using A-803467 as an example.
Protocol 1: Induction of Inflammatory Pain using Complete Freund's Adjuvant (CFA)
Objective: To induce a persistent inflammatory state in the hind paw of rodents, leading to measurable thermal hyperalgesia and mechanical allodynia.
Materials:
-
Complete Freund's Adjuvant (CFA) (e.g., containing 1 mg/ml heat-killed Mycobacterium tuberculosis)
-
Male Sprague-Dawley rats (200-250 g)
-
27-gauge needles and 1 ml syringes
-
Isoflurane (B1672236) anesthesia system
Procedure:
-
Acclimatize animals to the housing facility for at least 3-5 days before the experiment.
-
Anesthetize the rat using isoflurane (2-3% in oxygen).
-
Inject 100-150 µl of CFA subcutaneously into the plantar surface of the left hind paw.
-
Monitor the animal until it has fully recovered from anesthesia.
-
Inflammation and pain hypersensitivity typically develop within hours and persist for several days to weeks. Behavioral testing is often conducted 2-4 days post-CFA injection.[5]
Protocol 2: Assessment of Thermal Hyperalgesia (Hargreaves Test)
Objective: To measure the latency of paw withdrawal from a noxious thermal stimulus.
Materials:
-
Plantar test apparatus (e.g., Hargreaves apparatus)
-
Plexiglass enclosures on a glass surface
-
Radiant heat source
Procedure:
-
Acclimatize the rats to the testing environment by placing them in the plexiglass enclosures on the glass surface for at least 15-20 minutes before testing.
-
Position the radiant heat source directly beneath the plantar surface of the CFA-injected (ipsilateral) paw.
-
Activate the heat source and start the timer.
-
The timer stops automatically when the rat withdraws its paw. Record the paw withdrawal latency (PWL).
-
A cut-off time (e.g., 20-30 seconds) should be set to prevent tissue damage.
-
Perform 3-5 measurements per paw, with at least a 5-minute interval between measurements.
-
Calculate the average PWL for each animal. A decrease in PWL in the ipsilateral paw compared to the contralateral paw or baseline indicates thermal hyperalgesia.
Protocol 3: Assessment of Mechanical Allodynia (von Frey Test)
Objective: To measure the paw withdrawal threshold in response to a mechanical stimulus.
Materials:
-
Set of calibrated von Frey filaments
-
Elevated mesh platform with animal enclosures
Procedure:
-
Acclimatize the rats to the testing environment by placing them in the enclosures on the elevated mesh platform for at least 15-20 minutes.
-
Starting with a filament of lower force, apply the filament to the plantar surface of the ipsilateral paw until it just buckles.
-
Hold the filament in place for 3-5 seconds. A positive response is a sharp withdrawal or flinching of the paw.
-
Use the "up-down" method to determine the 50% paw withdrawal threshold (PWT).
-
A decrease in PWT in the ipsilateral paw compared to the contralateral paw or baseline indicates mechanical allodynia.
Protocol 4: Administration of Nav1.8 Inhibitor and Efficacy Testing
Objective: To evaluate the anti-hyperalgesic and anti-allodynic effects of a Nav1.8 inhibitor.
Materials:
-
Nav1.8 inhibitor (e.g., A-803467)
-
Vehicle for drug dissolution/suspension (e.g., 10% DMSO, 10% Tween 80, 80% saline)
-
Syringes and needles for the chosen route of administration (e.g., intraperitoneal - i.p.)
Procedure:
-
On the day of testing (e.g., 2-4 days post-CFA), perform baseline measurements of thermal hyperalgesia and mechanical allodynia.
-
Administer the Nav1.8 inhibitor or vehicle to different groups of animals. For A-803467, intraperitoneal (i.p.) administration is common.[5]
-
At a predetermined time point after drug administration (e.g., 30-60 minutes), repeat the behavioral assessments (Hargreaves and von Frey tests).
-
Data should be collected at several time points to establish a time-course of the drug's effect.
-
A dose-response study should be conducted to determine the ED₅₀.
Experimental Workflow
The following diagram outlines the typical workflow for evaluating a Nav1.8 inhibitor in an inflammatory pain model.
References
- 1. Sodium channels as a new target for pain treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Nav1.7 and Nav1.8: Role in the pathophysiology of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A-803467, a potent and selective Nav1.8 sodium channel blocker, attenuates neuropathic and inflammatory pain in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A-803467, a potent and selective Nav1.8 sodium channel blocker, attenuates neuropathic and inflammatory pain in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
Introduction
The voltage-gated sodium channel Nav1.8, predominantly expressed in peripheral sensory neurons, is a key player in nociception and a prime target for the development of novel analgesics.[1][2] Calcium imaging is a powerful and widely used technique to investigate the function of Nav1.8 and the pharmacological effects of its modulators. Intracellular calcium ([Ca2+]) transients serve as a surrogate indicator of neuronal activity. Depolarization of the neuronal membrane, mediated by the activation of Nav1.8, leads to the opening of voltage-gated calcium channels (VGCCs), resulting in a measurable influx of calcium.[3][4]
These application notes provide a comprehensive guide to utilizing calcium imaging for studying Nav1.8 in sensory neurons, with a focus on the application of Nav1.8 inhibitors. As "Nav1.8-IN-10" is a placeholder, this document will refer to it as a representative Nav1.8 inhibitor and will utilize illustrative data from studies on other known Nav1.8 inhibitors to demonstrate the experimental principles and expected outcomes.
Data Presentation: Efficacy of Nav1.8 Inhibitors
The inhibitory effects of Nav1.8 modulators on channel activity and intracellular calcium signaling can be quantified and compared. The following tables summarize expected quantitative data for a representative Nav1.8 inhibitor.
Table 1: Inhibitory Potency of a Representative Nav1.8 Inhibitor
| Compound | Target | Assay Type | Cell Type | IC50 |
| This compound (Representative) | Human Nav1.8 | Electrophysiology (Patch Clamp) | Recombinant Cell Line (e.g., HEK293) | 10 nM |
| This compound (Representative) | Rat Nav1.8 | Electrophysiology (TTX-R currents) | Dorsal Root Ganglion (DRG) Neurons | 150 nM |
Table 2: Effect of a Representative Nav1.8 Inhibitor on Evoked Calcium Responses in Sensory Neurons
| Treatment | Stimulus | Peak ΔF/F₀ (%) | Area Under the Curve (AUC) | Full Width at Half Maximum (FWHM) (s) |
| Vehicle (0.1% DMSO) | High K+ (50 mM) | 100 ± 10 | 1500 ± 200 | 15 ± 2 |
| This compound (1 µM) | High K+ (50 mM) | 45 ± 8 | 600 ± 150 | 8 ± 1.5 |
| Vehicle (0.1% DMSO) | Capsaicin (1 µM) | 100 ± 12 | 1800 ± 250 | 20 ± 3 |
| This compound (1 µM) | Capsaicin (1 µM) | 55 ± 9 | 800 ± 180 | 12 ± 2 |
Note: Data are presented as mean ± SEM and are representative. Actual results may vary based on experimental conditions.
Signaling Pathways and Experimental Workflows
Nav1.8 Signaling Pathway in Nociceptive Neurons
Caption: Signaling cascade initiated by Nav1.8 activation in sensory neurons.
Experimental Workflow for Calcium Imaging
Caption: Step-by-step workflow for calcium imaging experiments.
Experimental Protocols
Preparation of Primary Sensory Neuron Cultures
This protocol describes the isolation and culture of dorsal root ganglion (DRG) neurons from rodents.
Materials:
-
Adult rodents (e.g., Sprague-Dawley rats or C57BL/6 mice)
-
Dissection tools
-
Hanks' Balanced Salt Solution (HBSS), Ca2+/Mg2+-free
-
Collagenase Type IA
-
Trypsin
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Poly-D-lysine and laminin-coated coverslips
-
Centrifuge
Procedure:
-
Euthanize the animal according to approved institutional protocols.
-
Dissect the spinal column and isolate the dorsal root ganglia.
-
Transfer the ganglia to ice-cold HBSS.
-
Trim the nerve roots and connective tissue.
-
Digest the ganglia with collagenase (1 mg/mL) and trypsin (0.25%) in HBSS for 30-45 minutes at 37°C.
-
Gently triturate the ganglia with a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
Centrifuge the cell suspension and resuspend the pellet in DMEM with 10% FBS.
-
Plate the neurons on poly-D-lysine and laminin-coated coverslips.
-
Incubate the cells at 37°C in a 5% CO2 incubator for 24-48 hours before the experiment.[5]
Calcium Imaging Protocol
This protocol outlines the steps for loading sensory neurons with a calcium indicator and acquiring fluorescence data.
Materials:
-
Cultured sensory neurons on coverslips
-
Physiological salt solution (e.g., Tyrode's buffer)
-
Calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM)
-
Pluronic F-127
-
This compound
-
Neuronal stimulus (e.g., high potassium solution, capsaicin)
-
Fluorescence microscope with a live-cell imaging system
Procedure:
-
Dye Loading:
-
Prepare a loading solution of the calcium indicator (e.g., 2-5 µM Fura-2 AM) in physiological salt solution.
-
To aid in dye solubilization, add Pluronic F-127 (0.02-0.04%) to the loading solution.[3]
-
Remove the culture medium from the neurons and add the loading solution.
-
Incubate the cells for 30-60 minutes at 37°C in the dark.[3]
-
Wash the cells 2-3 times with the physiological salt solution to remove excess dye.
-
Allow the cells to de-esterify the dye for at least 30 minutes at room temperature in the dark.[3]
-
-
Image Acquisition:
-
Mount the coverslip with the loaded cells onto the stage of the fluorescence microscope.
-
Continuously perfuse the cells with physiological salt solution.
-
For Fura-2, alternately excite at ~340 nm and ~380 nm and collect emission at ~510 nm. For Fluo-4, excite at ~488 nm and collect emission at ~520 nm.[3]
-
Acquire a stable baseline fluorescence recording for 1-2 minutes.
-
Apply this compound at the desired concentration by adding it to the perfusion solution and incubate for a sufficient period (e.g., 5-10 minutes).
-
Apply a stimulus (e.g., a brief pulse of high potassium solution or capsaicin) to evoke neuronal activity.
-
Continue recording the fluorescence signal for several minutes after the stimulus to capture the entire calcium transient.
-
-
Data Analysis:
-
Select regions of interest (ROIs) corresponding to individual neuronal cell bodies.
-
Calculate the change in fluorescence intensity over time. For Fura-2, this is the ratio of fluorescence at 340 nm and 380 nm. For Fluo-4, this is the change in fluorescence (ΔF) normalized to the baseline fluorescence (F₀), expressed as ΔF/F₀.[6]
-
Quantify key parameters of the calcium transients, including the peak amplitude, area under the curve (AUC), and full width at half maximum (FWHM).[6]
-
Compare the parameters of the calcium responses in the presence and absence of this compound to determine its inhibitory effect.
-
Conclusion
Calcium imaging is a valuable technique for the functional characterization of Nav1.8 and the screening of its inhibitors in sensory neurons. By providing a dynamic and quantifiable measure of neuronal activity, this method facilitates the detailed investigation of compound efficacy and mechanism of action. The protocols and representative data presented here offer a solid foundation for researchers to design and execute robust calcium imaging experiments targeting the Nav1.8 sodium channel, thereby aiding in the discovery and development of novel non-opioid analgesics.
References
- 1. Nav1.8 - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. TRPM8 and Nav1.8 sodium channels are required for transthyretin-induced calcium influx in growth cones of small-diameter TrkA-positive sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemogenetic Silencing of NaV1.8-Positive Sensory Neurons Reverses Chronic Neuropathic and Bone Cancer Pain in FLEx PSAM4-GlyR Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jbeb.avestia.com [jbeb.avestia.com]
Audience: Researchers, scientists, and drug development professionals.
Introduction
The voltage-gated sodium channel Nav1.8, encoded by the SCN10A gene, is predominantly expressed in the peripheral nervous system, specifically in nociceptive neurons of the dorsal root ganglia (DRG). It plays a crucial role in the propagation of action potentials in these sensory neurons.[1][2] Due to its specific localization and function, Nav1.8 has emerged as a significant therapeutic target for the management of chronic and inflammatory pain.[3][4] In inflammatory conditions, the expression and activity of Nav1.8 are often upregulated, contributing to neuronal hyperexcitability and pain hypersensitivity.[1][2][3]
Nav1.8-IN-10 is a selective inhibitor of the Nav1.8 channel. As a modulator of channel activity, it is a valuable tool for investigating the role of Nav1.8 in pain pathways. Understanding the effect of such inhibitors not only on channel function but also on its expression and localization is critical for drug development. Immunohistochemistry (IHC) is a powerful technique to visualize and quantify the expression of Nav1.8 protein within the cellular context of relevant tissues, such as the DRG.
These application notes provide a detailed protocol for the immunohistochemical staining of Nav1.8 in rodent DRG tissue. While direct studies on the effect of this compound on Nav1.8 protein expression using IHC are not yet available, this document presents quantitative data from inflammatory pain models to illustrate the expected upregulation of Nav1.8 that can be targeted by inhibitors. The provided protocol is designed for researchers investigating the in vivo effects of Nav1.8 inhibition on its protein expression, particularly in the context of inflammatory pain models where Nav1.8 upregulation is observed.
Data Presentation
The following tables summarize quantitative data on the upregulation of Nav1.8 expression in dorsal root ganglia (DRG) neurons in a rat model of inflammatory pain induced by Complete Freund's Adjuvant (CFA). This data provides a baseline for assessing the potential of a Nav1.8 inhibitor to modulate this increased expression.
Table 1: Immunohistochemical Analysis of Nav1.8 Positive Neurons in Rat DRG after CFA-Induced Inflammation.
| Treatment Group | Percentage of Nav1.8-Positive Neurons (%) | Fold Change vs. Control |
| Naive (Control) | 50.46 ± 1.39 | 1.0 |
| CFA-Treated | 77.47 ± 2.09 | 1.54 |
Data is presented as mean ± SEM. The data demonstrates a significant increase in the percentage of DRG neurons expressing Nav1.8 following CFA-induced inflammation.[5]
Table 2: Western Blot Analysis of Nav1.8 Protein Expression in Rat DRG after CFA-Induced Inflammation.
| Treatment Group | Relative Nav1.8 Protein Expression (Normalized to Control) | Fold Change vs. Control |
| Naive (Control) | 100 ± 0.00 | 1.0 |
| CFA-Treated | 184.25 ± 15.37 | 1.84 |
Data is presented as mean ± SEM. The data shows a significant increase in the total Nav1.8 protein level in the DRG of CFA-treated rats compared to naive animals.[5]
Signaling Pathways and Experimental Workflows
Diagram 1: Signaling Pathway of Nav1.8 Upregulation in Inflammatory Pain
References
- 1. Nav1.8 - Wikipedia [en.wikipedia.org]
- 2. Sodium channels as a new target for pain treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nav1.7 and Nav1.8: Role in the pathophysiology of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Antisense-Mediated Knockdown of NaV1.8, but Not NaV1.9, Generates Inhibitory Effects on Complete Freund's Adjuvant-Induced Inflammatory Pain in Rat - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering potential off-target effects during experiments with the Nav1.8 inhibitor, Nav1.8-IN-10. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues and provide detailed experimental protocols.
Disclaimer: Information regarding the specific off-target profile of this compound is not publicly available. This guide is based on the principles of troubleshooting off-target effects for selective Nav1.8 inhibitors, using data from well-characterized compounds as illustrative examples.
Frequently Asked Questions (FAQs)
Q1: My in vivo pain model results with this compound are inconsistent with its high in vitro potency on Nav1.8. What could be the issue?
A1: Discrepancies between in vitro potency and in vivo efficacy are common in drug development. Several factors could contribute to this issue:
-
Pharmacokinetics (PK): The compound may have poor oral bioavailability, rapid metabolism, or low penetration into the target tissue (dorsal root ganglia, DRG).
-
Off-target effects: The compound might be interacting with other ion channels or receptors that counteract its analgesic effect or cause dose-limiting side effects. For instance, non-selective sodium channel blockers can have a narrow therapeutic window due to effects on the central nervous system (CNS) and cardiovascular system.[1]
-
Reverse Use-Dependence: Some Nav1.8 inhibitors show a phenomenon where their inhibitory effect is reduced by repetitive short depolarizations, which could limit their efficacy during physiological firing of nociceptors.[2]
Q2: I am observing unexpected cardiovascular or CNS-related side effects in my animal models at doses where I expect this compound to be selective. How can I investigate this?
A2: Unexpected side effects often point towards off-target activity. For Nav1.8 inhibitors, key off-target concerns are other voltage-gated sodium channel subtypes that are critical for cardiac and neuronal function.
-
Cardiovascular effects: Inhibition of Nav1.5, the primary cardiac sodium channel, can lead to arrhythmias.
-
CNS effects: Inhibition of Nav1.1, Nav1.2, Nav1.3, and Nav1.6 in the CNS can cause seizures, ataxia, or other neurological deficits.
To investigate this, you should perform a selectivity profiling assay against a panel of key off-target ion channels.
Q3: How do I differentiate between the block of Nav1.8 and other tetrodotoxin-resistant (TTX-R) currents in native neurons?
A3: While Nav1.8 is the primary contributor to TTX-R currents in DRG neurons, Nav1.9 also contributes.[3] These channels have distinct biophysical properties that can be exploited for their differentiation. Different electrical stimulus protocols can be used to isolate the currents. For example, a depolarizing prepulse to -50 mV can be used to inactivate TTX-sensitive channels and a portion of Nav1.9, thereby enriching the recorded current with the Nav1.8 component.[3]
Troubleshooting Guides
Problem 1: Inconsistent or weaker than expected analgesic effect in vivo.
This guide will help you systematically troubleshoot potential reasons for a lack of in vivo efficacy despite promising in vitro data.
References
- 1. Discovery and Optimization of Selective Nav1.8 Modulator Series That Demonstrate Efficacy in Preclinical Models of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Use-Dependent Relief of Inhibition of Nav1.8 Channels by A-887826 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antisense-Mediated Knockdown of NaV1.8, but Not NaV1.9, Generates Inhibitory Effects on Complete Freund's Adjuvant-Induced Inflammatory Pain in Rat - PMC [pmc.ncbi.nlm.nih.gov]
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Nav1.8-IN-10 in in vitro assays.
Frequently Asked questions (FAQs)
Q1: What is the recommended starting concentration for this compound in an in vitro assay?
A1: A good starting point for this compound is a concentration of 4 nM, which has been reported to block 79.4% of the Nav1.8 channel.[1] However, the optimal concentration will depend on the specific assay and cell type used. It is always recommended to perform a dose-response curve to determine the IC50 value in your experimental system.
Q2: In which solvent should I dissolve this compound?
Q3: What cell lines are suitable for in vitro assays with this compound?
A3: Commonly used cell lines for studying Nav1.8 inhibitors include Human Embryonic Kidney (HEK293) cells or Chinese Hamster Ovary (CHO) cells stably expressing the human Nav1.8 channel (SCN10A).[2][3][4] These cell lines provide a consistent and reproducible system for electrophysiological and fluorescence-based assays.
Q4: What are the potential off-target effects of this compound?
A4: While this compound is designed as a selective inhibitor, it is crucial to assess its activity against other sodium channel subtypes to understand its selectivity profile and potential for off-target effects.[5][6] Key subtypes to consider for counter-screening include Nav1.5 (cardiac) and other neuronal subtypes like Nav1.1, Nav1.2, and Nav1.7 to avoid cardiovascular and central nervous system side effects.[5]
Q5: How can I be sure that the observed effect is due to Nav1.8 inhibition?
A5: To confirm that the effects of this compound are on-target, consider the following control experiments:
-
Use a non-expressing cell line: Test the compound on the parental cell line (e.g., HEK293 or CHO) that does not express Nav1.8. No significant effect should be observed.
-
Use a known Nav1.8 blocker: Compare the effects of this compound with a well-characterized Nav1.8 inhibitor, such as A-803467.
-
Vary the concentration: A dose-dependent effect that correlates with the potency of this compound is indicative of an on-target mechanism.
Troubleshooting Guides
Issue 1: No or low inhibitory effect of this compound is observed.
| Possible Cause | Troubleshooting Steps |
| Compound Degradation | Prepare fresh dilutions of this compound from a properly stored stock solution for each experiment. Avoid repeated freeze-thaw cycles. |
| Precipitation | Visually inspect the final solution for any precipitates. If observed, consider adjusting the final DMSO concentration (typically kept below 0.1%) or using a different vehicle. |
| Incorrect Concentration | Verify the calculations for your dilutions. Perform a dose-response curve starting from a higher concentration (e.g., 1 µM) and titrating down to the low nanomolar range. |
| Low Channel Expression | Confirm the expression of functional Nav1.8 channels in your cell line using techniques like Western blot or by measuring robust sodium currents in control cells. |
| Assay Conditions | Ensure that the assay buffer composition, pH, and temperature are optimal for Nav1.8 channel activity. |
Issue 2: High variability in results between experiments.
| Possible Cause | Troubleshooting Steps |
| Inconsistent Cell Health | Maintain consistent cell culture conditions, including passage number, confluency, and media composition. Only use healthy, viable cells for experiments. |
| Inconsistent Compound Preparation | Prepare and dilute this compound in a consistent manner for every experiment. Use calibrated pipettes for accurate dilutions. |
| Fluctuations in Assay Parameters | Ensure that temperature, pH, and incubation times are kept constant across all experiments. |
| Automated Pipetting Errors | If using automated liquid handlers, regularly check their calibration and performance. |
Issue 3: Observed cytotoxicity or other unexpected cellular effects.
| Possible Cause | Troubleshooting Steps |
| Off-target Effects | Profile this compound against a panel of other ion channels and receptors to identify potential off-target interactions.[5] |
| High Compound Concentration | Determine the cytotoxic concentration of this compound in your cell line using a cell viability assay (e.g., MTT or CellTiter-Glo). Use concentrations well below the cytotoxic threshold for your functional assays. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is not exceeding the tolerance of your cell line (typically ≤ 0.1%). |
Data Presentation
Table 1: Comparative Potency of Selective Nav1.8 Inhibitors
| Compound | hNav1.8 IC50 (nM) | hNav1.2 IC50 (nM) | hNav1.5 IC50 (nM) | hNav1.7 IC50 (nM) | Fold Selectivity (Nav1.2/Nav1.8) | Fold Selectivity (Nav1.5/Nav1.8) | Fold Selectivity (Nav1.7/Nav1.8) |
| This compound | ~1 (estimated based on 79.4% block at 4 nM)[1] | Not Publicly Available | Not Publicly Available | Not Publicly Available | Not Publicly Available | Not Publicly Available | Not Publicly Available |
| A-803467 | 8[6] | ≥1000[6] | ≥1000[6] | ~800 | >125[6] | >125[6] | ~100 |
| PF-01247324 | 196[3] | ~12,700[3] | ~10,000[3] | ~19,600[3] | ~65[3] | >50[3] | ~100[3] |
Note: IC50 values can vary depending on the experimental conditions and assay format.
Experimental Protocols
Automated Patch-Clamp Electrophysiology
This protocol is designed for determining the potency and selectivity of this compound using an automated patch-clamp system.
Cell Line: HEK293 or CHO cells stably expressing human Nav1.8.
Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.
-
Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES; pH adjusted to 7.2 with CsOH.[3]
Voltage Protocol:
-
Hold the cells at a holding potential of -100 mV.
-
Apply a depolarizing test pulse to 0 mV for 20 ms (B15284909) to elicit a peak inward sodium current.
-
To assess state-dependent inhibition, a series of 8-second pre-pulses to various potentials can be applied before the test pulse.[3]
Procedure:
-
Prepare a dilution series of this compound in the external solution.
-
Dispense cells into the automated patch-clamp chip.
-
Establish whole-cell configuration and record baseline Nav1.8 currents.
-
Apply the different concentrations of this compound and record the resulting currents.
-
Measure the peak current inhibition at each concentration.
-
Fit the concentration-response data to a Hill equation to determine the IC50 value.
Fluorescence-Based Membrane Potential Assay (e.g., FLIPR)
This high-throughput assay measures changes in membrane potential to screen for Nav1.8 inhibitors.
Cell Line: HEK293 cells stably expressing human Nav1.8.
Reagents:
-
Membrane potential-sensitive dye (e.g., from a FLIPR Membrane Potential Assay Kit).
-
Nav1.8 activator: Deltamethrin (for Nav1.8) or Veratridine (for other Nav subtypes).[7]
-
This compound dilution series.
Procedure:
-
Plate HEK293-hNav1.8 cells in a 384-well black-walled plate and culture for 24-48 hours.[7]
-
Load the cells with the membrane potential-sensitive dye according to the manufacturer's instructions.
-
Add the this compound dilution series to the wells and incubate for a predetermined time.
-
Add the Nav1.8 activator (e.g., 150 µM deltamethrin) to all wells to stimulate sodium influx.[7]
-
Measure the change in fluorescence using a FLIPR instrument.
-
Calculate the percentage of inhibition for each concentration of this compound.
-
Plot the concentration-response curve and determine the IC50 value.
Mandatory Visualizations
Caption: Nav1.8 Signaling Pathway in Pain Perception.
Caption: General Workflow for In Vitro Assays.
Caption: Troubleshooting Logic Flowchart.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Nav1.8 Cell Line | Validated Stable CHO Cells for Pain Research [inscreenex.de]
- 3. benchchem.com [benchchem.com]
- 4. Use-Dependent Relief of Inhibition of Nav1.8 Channels by A-887826 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Development of a high-throughput fluorescent no-wash sodium influx assay - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of Nav1.8-IN-10 in solution. The information provided is intended to assist researchers in avoiding common pitfalls and ensuring the reliability of their experimental results.
Troubleshooting Guide
This guide addresses specific issues that users may encounter during the handling and use of this compound solutions.
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or lower-than-expected potency in assays. | Compound degradation in solution. | Prepare fresh stock solutions frequently. Aliquot stock solutions to minimize freeze-thaw cycles.[1][2] Protect solutions from light by using amber vials or wrapping containers in foil.[1] Consider purging the vial headspace with an inert gas (argon or nitrogen) to prevent oxidation.[1] |
| Inaccurate solution concentration due to incomplete dissolution or precipitation. | Ensure the compound is fully dissolved. Gentle warming or vortexing may aid dissolution.[1] If precipitation is observed, do not use the solution. Prepare a fresh dilution from a solid stock.[2] | |
| Precipitation observed in stock solution upon thawing. | Exceeded solubility limit at lower temperatures. | Thaw solutions slowly at room temperature and vortex gently before use.[1] Consider storing the stock solution at a slightly lower concentration.[1] |
| Unsuitable solvent for cryogenic storage. | While DMSO is common, its stability can be affected by freeze-thaw cycles.[1] Ensure the chosen solvent is appropriate for long-term storage at the intended temperature. | |
| Color change in the solution. | Chemical degradation or oxidation of the compound. | This can be triggered by exposure to light, air, or impurities in the solvent.[1] It is crucial to assess the integrity of the compound before proceeding with experiments.[1] |
| High variability between experimental replicates. | Inconsistent sample handling and processing. | Ensure precise and consistent timing for sample collection and processing.[3] |
| Incomplete solubilization of the compound. | Confirm the complete dissolution of the compound in the stock solution and assay media.[3] | |
| Compound "disappears" from the assay medium without detectable degradation products. | Binding to plasticware (e.g., plates, pipette tips). | Use low-protein-binding plasticware.[3] |
| Rapid cellular uptake if cells are present. | Include a control without cells to assess non-specific binding. Analyze cell lysates to determine the extent of cellular uptake.[3] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
Q2: How should I store stock solutions of this compound?
A2: For long-term stability, it is recommended to store stock solutions at -20°C or -80°C.[1] To avoid degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes.[1][2]
Q3: Can I store working solutions of this compound in my aqueous assay buffer?
A3: It is generally not recommended to store small molecules in aqueous solutions for extended periods, as they may be prone to hydrolysis or degradation. The stability of this compound in aqueous buffers is likely pH-dependent.[1] It is best to prepare fresh working solutions from the DMSO stock solution immediately before each experiment.
Q4: My cell-based assay results are inconsistent. Could the DMSO concentration be the issue?
A4: Yes, the final concentration of DMSO in your cell culture medium can affect cell viability and function. As a general guideline:
-
< 0.1% DMSO: Generally considered safe for most cell lines.[2]
-
0.1% - 0.5% DMSO: Tolerated by many robust cell lines.[2]
-
> 0.5% DMSO: Can be cytotoxic and induce off-target effects.[2] Always include a vehicle control with the same final DMSO concentration as your experimental samples to assess its effect on your specific cell line.[2]
Q5: How can I check if my this compound is degrading in my experimental setup?
A5: You can perform a time-course experiment. Measure the activity of the inhibitor at different time points after its addition to the assay medium. A decrease in activity over time suggests instability.[2] For a more quantitative assessment, you can use analytical methods like High-Performance Liquid Chromatography (HPLC) to monitor the concentration of the parent compound over time.
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Aqueous Buffer
Objective: To determine the stability of this compound in a specific aqueous buffer over time.
Materials:
-
This compound
-
High-purity DMSO
-
Aqueous buffer of interest (e.g., PBS, cell culture medium)
-
HPLC system with a suitable column (e.g., C18)
-
HPLC-grade solvents for the mobile phase (e.g., acetonitrile, water with 0.1% formic acid)
-
Low-protein-binding tubes
Procedure:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Dilute the stock solution to a final concentration of 10 µM in the aqueous buffer.
-
Aliquot the solution into separate tubes for each time point.
-
Incubate the tubes at the desired temperature (e.g., room temperature or 37°C).
-
At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), take one aliquot and immediately quench any potential degradation by adding an equal volume of a cold organic solvent like acetonitrile. This will also precipitate any proteins if using cell culture media.[2]
-
Centrifuge the samples to pellet any precipitate.
-
Analyze the supernatant by HPLC to determine the concentration of this compound remaining.
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
Protocol 2: Determination of Kinetic Solubility
Objective: To estimate the kinetic solubility of this compound in an aqueous buffer.
Materials:
-
This compound
-
High-purity DMSO
-
Aqueous buffer of interest (e.g., PBS)
-
96-well plate (polypropylene recommended)
-
Plate reader or nephelometer
Procedure:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
In a 96-well plate, perform a serial dilution of the stock solution with DMSO to create a range of concentrations (e.g., 10 mM down to 1 µM).
-
Add a fixed volume of the aqueous buffer to each well, ensuring the final DMSO concentration is consistent and low (e.g., 1-2%).
-
Seal the plate and incubate at room temperature for a set period (e.g., 1-2 hours) with gentle shaking.
-
Visually inspect the plate for any signs of precipitation.
-
Measure the turbidity of each well using a plate reader or nephelometer.
-
The highest concentration that remains clear is the approximate kinetic solubility of this compound under these conditions.[2]
Signaling Pathways and Workflows
Caption: Nav1.8 signaling pathway in pain perception and the inhibitory action of this compound.
Caption: Workflow for assessing the stability of this compound in an aqueous solution.
References
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential in vivo delivery issues with the Nav1.8 inhibitor, Nav1.8-IN-10.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its in vivo delivery a potential challenge?
A1: this compound is a small molecule inhibitor of the Nav1.8 sodium channel, a key target in pain signaling pathways.[1] Like many small molecule drugs, this compound may exhibit poor aqueous solubility, which can significantly hinder its absorption and bioavailability when administered in vivo.[2][3] This can lead to low plasma concentrations and a disconnect between in vitro potency and in vivo efficacy.[4]
Q2: What are the primary hurdles to achieving effective in vivo exposure of this compound?
A2: The main challenges are typically related to the compound's physicochemical properties, including:
-
Low aqueous solubility: This limits the dissolution of the compound in the gastrointestinal tract for oral administration or can cause precipitation at the injection site for parenteral routes.[3]
-
Poor permeability: The compound may not efficiently cross biological membranes, such as the intestinal epithelium or the blood-brain barrier.
-
First-pass metabolism: After oral absorption, the compound may be extensively metabolized in the liver before reaching systemic circulation, reducing its bioavailability.[5]
Q3: What are the initial steps to improve the in vivo performance of this compound?
A3: A critical first step is to characterize the physicochemical properties of this compound, particularly its solubility in different pH conditions and in biorelevant media. Based on these findings, a suitable formulation strategy can be developed to enhance its solubility and dissolution rate.[4]
Troubleshooting Guide
This guide addresses specific issues that researchers may encounter during in vivo experiments with this compound.
Issue 1: High variability in plasma concentrations between individual animals.
-
Potential Cause: Inconsistent dissolution of this compound in the gastrointestinal tract. This can be influenced by physiological factors like gastric pH and food effects.[5]
-
Troubleshooting Steps:
-
Standardize feeding conditions: Fast animals overnight before dosing to minimize the impact of food on drug absorption.[5]
-
Optimize formulation: Consider using a formulation that improves solubility, such as a solution in a co-solvent system, a lipid-based formulation, or a nanosuspension.[2][5]
-
Increase sample size: A larger group of animals can help to statistically account for inter-individual variability.[5]
-
Issue 2: Low or undetectable plasma concentrations of this compound after administration.
-
Potential Cause: Poor solubility leading to low absorption, or rapid metabolism of the compound.
-
Troubleshooting Steps:
-
Enhance Solubility:
-
Co-solvents: Use a mixture of solvents to increase the solubility of the compound.
-
Surfactants: Incorporate surfactants to improve wetting and dissolution.
-
Complexing agents: Cyclodextrins can be used to form inclusion complexes and increase aqueous solubility.[3]
-
-
Particle Size Reduction: Micronization or nanocrystal technology can increase the surface area of the drug particles, leading to a faster dissolution rate.[2]
-
Investigate Metabolism: Co-administer this compound with a broad-spectrum cytochrome P450 inhibitor, like Proadifen, to assess the impact of first-pass metabolism on its exposure.[6]
-
Issue 3: Precipitation of this compound at the injection site (for parenteral administration).
-
Potential Cause: The vehicle used is not able to maintain the compound in solution upon injection into the physiological environment.
-
Troubleshooting Steps:
-
Formulation Optimization: Develop a formulation with a higher solubilization capacity, such as a mixed micellar solution or a lipid-based formulation.
-
pH adjustment: If the compound's solubility is pH-dependent, buffering the formulation may prevent precipitation.[4]
-
Slower injection rate: A slower administration rate can allow for better mixing with physiological fluids and reduce the risk of precipitation.
-
Data Presentation
Table 1: Example Formulation Approaches to Enhance Solubility of Poorly Soluble Compounds.
| Formulation Strategy | Components | Principle of Action | Potential Advantages |
| Co-solvent System | PEG 400, Propylene Glycol, Ethanol | Increases the solubility of the drug by reducing the polarity of the aqueous environment. | Simple to prepare, suitable for early-stage studies. |
| Lipid-Based Formulation (e.g., SEDDS) | Oils (e.g., sesame oil), Surfactants (e.g., Cremophor EL), Co-solvents (e.g., Transcutol) | The drug is dissolved in a lipid mixture that forms a fine emulsion in the gut, enhancing absorption.[7] | Can significantly improve bioavailability, protects the drug from degradation. |
| Nanosuspension | Drug nanoparticles, Stabilizers (e.g., Poloxamer 188) | Increases the surface area of the drug, leading to faster dissolution.[2] | Applicable to a wide range of poorly soluble drugs. |
| Cyclodextrin (B1172386) Complexation | Drug, Cyclodextrin (e.g., HP-β-CD) | The hydrophobic drug molecule is encapsulated within the cyclodextrin cavity, increasing its apparent solubility.[3] | Can significantly enhance aqueous solubility. |
Experimental Protocols
Protocol 1: Preparation of a Co-solvent Formulation for Oral Gavage
-
Objective: To prepare a clear solution of this compound for oral administration in rodents.
-
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 400 (PEG 400)
-
Saline (0.9% NaCl)
-
-
Procedure:
-
Weigh the required amount of this compound.
-
Dissolve this compound in a minimal amount of DMSO.
-
Add PEG 400 to the solution and vortex until clear. A common ratio is 10% DMSO and 40% PEG 400.
-
Slowly add saline to the desired final volume while vortexing to create a 10% DMSO / 40% PEG 400 / 50% saline vehicle.
-
Visually inspect the solution for any precipitation. If the solution is not clear, the formulation may need further optimization.
-
Protocol 2: In Vivo Pharmacokinetic Study in Rats
-
Objective: To determine the plasma concentration-time profile of this compound following oral administration.
-
Procedure:
-
Fast male Sprague-Dawley rats overnight with free access to water.
-
Administer the this compound formulation via oral gavage at a dose of 10 mg/kg.
-
Collect blood samples (approximately 0.2 mL) from the tail vein at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., EDTA).[5]
-
Centrifuge the blood samples to separate the plasma.
-
Analyze the plasma samples for this compound concentrations using a validated analytical method (e.g., LC-MS/MS).
-
Mandatory Visualizations
Caption: Role of Nav1.8 in pain signaling and its inhibition by this compound.
Caption: Experimental workflow for in vivo evaluation of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
This technical support center is designed to assist researchers, scientists, and drug development professionals in interpreting and troubleshooting unexpected results that may arise during experiments with Nav1.8-IN-10, a novel inhibitor of the voltage-gated sodium channel Nav1.8.
Troubleshooting Guide
This guide addresses specific issues you might encounter when using this compound, providing potential causes and actionable solutions in a question-and-answer format.
Question 1: Why is the observed potency (IC50) of this compound in my cell-based assay significantly lower than the value reported in the biochemical assay?
Answer:
A discrepancy between biochemical and cell-based assay potency is a common issue. Several factors related to the compound's properties and the complexity of the cellular environment can contribute to this.
Potential Causes and Solutions:
-
Poor Membrane Permeability: The compound may not efficiently cross the cell membrane to reach its intracellular target.
-
Solution: Consider using a permeabilization agent like a low concentration of digitonin (B1670571) in preliminary experiments to confirm that target engagement is the limiting factor. However, be aware that this will compromise cell health in long-term assays.
-
-
Compound Efflux: The compound may be actively transported out of the cell by efflux pumps (e.g., P-glycoprotein).
-
Solution: Co-incubate with a known efflux pump inhibitor, such as verapamil, to see if the potency of this compound increases.
-
-
High Protein Binding: this compound may bind to proteins in the cell culture medium, reducing the free concentration available to interact with the target.
-
Solution: Perform the assay in a serum-free medium for a short duration, if your cells can tolerate it, or quantify the extent of protein binding experimentally.
-
-
Compound Instability: The compound may be unstable in the cell culture medium over the time course of the experiment.
-
Solution: Assess the stability of this compound in your specific medium by incubating it for various durations and then testing its activity.
-
Question 2: I'm observing significant cytotoxicity or a decrease in cell viability at concentrations where I expect to see specific inhibition of Nav1.8. Is this an on-target or off-target effect?
Answer:
Distinguishing on-target from off-target toxicity is critical. While high concentrations of any compound can be toxic, unexpected cytotoxicity at or near the effective concentration warrants investigation.
Potential Causes and Solutions:
-
Off-Target Effects: this compound may be inhibiting other essential cellular targets.
-
Solution 1: Use a Structurally Unrelated Nav1.8 Inhibitor: If another selective Nav1.8 inhibitor with a different chemical scaffold is available, test it in your assay. If it does not produce the same cytotoxicity at its effective concentration, the toxicity of this compound is likely off-target.
-
Solution 2: Negative Control Analog: If a structurally similar but inactive analog of this compound is available, it should not cause cytotoxicity if the effect is on-target.
-
Solution 3: Target Knockdown/Knockout: Use siRNA or CRISPR to reduce the expression of Nav1.8. If the cytotoxic effect of this compound is diminished in these cells, it suggests the toxicity is at least partially on-target.
-
-
Compound Aggregation: At higher concentrations, small molecules can form aggregates that non-specifically inhibit various proteins, leading to cytotoxicity.
-
Solution: Include a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100) in your assay buffer to disrupt potential aggregates and see if this reduces cytotoxicity without affecting the intended inhibitory activity.
-
-
Reactive Metabolites: The compound may be metabolized by the cells into a reactive species that is causing toxicity.
-
Solution: This is more complex to address, but you can start by investigating the metabolic stability of the compound in liver microsomes to get an indication of its potential for metabolism.
-
Frequently Asked Questions (FAQs)
Q1: What is the expected mechanism of action for this compound?
A1: this compound is designed as a selective inhibitor of the voltage-gated sodium channel Nav1.8. Nav1.8 is a tetrodotoxin-resistant sodium channel predominantly expressed in peripheral sensory neurons, such as those in the dorsal root ganglia (DRG).[1][2] It plays a crucial role in the upstroke of the action potential in these neurons, particularly during sustained or repetitive firing, which is characteristic of chronic pain states.[3] By inhibiting Nav1.8, this compound is expected to reduce the excitability of nociceptive neurons, thereby dampening the transmission of pain signals.[4]
Q2: What is the solubility of this compound? I'm having trouble getting it into solution.
A2: Like many small molecule inhibitors, this compound may have limited aqueous solubility. The recommended first step is to prepare a high-concentration stock solution in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO). This stock can then be serially diluted into your aqueous experimental buffer. It is critical to keep the final concentration of DMSO in your assay below 0.5%, and ideally below 0.1%, to avoid solvent-induced artifacts.[5] If precipitation occurs upon dilution, refer to the troubleshooting guide for insolubility.
Q3: Are there any known off-target effects I should be aware of?
A3: While this compound is designed for selectivity, it is important to consider potential off-target activities. A common approach is to test for inhibition of other voltage-gated sodium channels (e.g., Nav1.5, Nav1.7) to confirm selectivity. Additionally, kinase inhibition is a common off-target effect for many small molecules. It is advisable to perform a broad kinase panel screen if unexpected phenotypes are observed.
Q4: Can I use this compound in in vivo studies?
A4: The suitability of this compound for in vivo use depends on its pharmacokinetic and pharmacodynamic properties, which may not be fully characterized. Factors such as metabolic stability, plasma protein binding, and bioavailability will influence its efficacy and potential toxicity in animal models. Preliminary in vivo tolerability and pharmacokinetic studies are recommended.
Quantitative Data Summary
The following tables provide hypothetical data for this compound to serve as a reference for expected performance.
Table 1: Selectivity Profile of this compound
| Target | IC50 (nM) | Assay Type |
| Nav1.8 | 50 | Patch-clamp Electrophysiology |
| Nav1.5 | >10,000 | Patch-clamp Electrophysiology |
| Nav1.7 | 850 | Patch-clamp Electrophysiology |
| hERG | >20,000 | Patch-clamp Electrophysiology |
Table 2: Cell Viability Data for this compound
| Cell Line | Assay Type | CC50 (µM) |
| HEK293 (expressing Nav1.8) | MTT Assay (72 hr) | 25 |
| Primary DRG Neurons | MTT Assay (48 hr) | 15 |
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Electrophysiology for Nav1.8 Current Measurement
-
Cell Preparation: Use a cell line stably expressing human Nav1.8 (e.g., HEK293 or CHO cells). Culture cells to 70-80% confluency.
-
Solutions:
-
External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).
-
Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH 7.2 with CsOH).
-
-
Recording:
-
Obtain whole-cell patch-clamp recordings using an amplifier and data acquisition system.
-
Hold the cell at a holding potential of -100 mV.
-
Elicit Nav1.8 currents by depolarizing voltage steps (e.g., to 0 mV for 50 ms).
-
-
Compound Application:
-
Prepare dilutions of this compound in the external solution from a DMSO stock. Ensure the final DMSO concentration is ≤ 0.1%.
-
Establish a stable baseline recording of the Nav1.8 current.
-
Perfuse the cells with the this compound containing solution for 3-5 minutes.
-
-
Data Analysis:
-
Measure the peak inward current before and after compound application.
-
Calculate the percentage of inhibition for each concentration.
-
Fit the concentration-response data to a Hill equation to determine the IC50.
-
Protocol 2: MTT Cell Viability Assay
-
Cell Plating: Seed cells in a 96-well plate at a density that will not reach confluency by the end of the experiment. Allow cells to adhere overnight.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Replace the existing medium with the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) and an untreated control.
-
Incubate for the desired time period (e.g., 48 or 72 hours).
-
-
MTT Addition:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well (final concentration of 0.5 mg/mL).
-
Incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
-
Solubilization:
-
Remove the MTT-containing medium.
-
Add a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
-
Measurement:
-
Read the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
Determine the CC50 (concentration that causes 50% reduction in cell viability).
-
Protocol 3: In Vitro Kinase Inhibition Assay (Luminescent ATP Depletion Assay)
-
Reagents: Purified kinase, kinase-specific substrate, kinase buffer, ATP, this compound, and a commercial luminescent kinase assay kit (e.g., Kinase-Glo®).
-
Inhibitor Preparation: Prepare a serial dilution of this compound in the kinase buffer.
-
Kinase Reaction:
-
In a white, opaque 96-well plate, add the kinase, its substrate, and the inhibitor dilutions.
-
Initiate the reaction by adding ATP.
-
Incubate at room temperature for the recommended time for the specific kinase.
-
-
Detection:
-
Add the luminescent detection reagent, which measures the amount of remaining ATP.
-
Incubate for a short period to allow the luminescent signal to stabilize.
-
-
Measurement: Read the luminescence using a plate reader. A lower signal indicates higher kinase activity (more ATP consumed) and therefore less inhibition.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC50.
Visualizations
References
- 1. Nav1.8 - Wikipedia [en.wikipedia.org]
- 2. Frontiers | Insights into the voltage-gated sodium channel, NaV1.8, and its role in visceral pain perception [frontiersin.org]
- 3. Channelpedia - Nav1.8 [channelpedia.epfl.ch]
- 4. What are Nav1.8 blockers and how do they work? [synapse.patsnap.com]
- 5. benchchem.com [benchchem.com]
Welcome to the technical support center for Nav1.8-IN-10. This resource is designed to assist researchers, scientists, and drug development professionals in effectively using this compound while controlling for potential cytotoxicity. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of the voltage-gated sodium channel Nav1.8.[1] The Nav1.8 channel, encoded by the SCN10A gene, is predominantly expressed in peripheral sensory neurons, including nociceptors, which are involved in pain signaling.[2][3][4] By blocking the influx of sodium ions through Nav1.8 channels, this compound can reduce neuronal excitability, making it a valuable tool for studying pain pathways and developing novel analgesics.[5] At a concentration of 4 nM, this compound has been shown to block 79.4% of Nav1.8 channel activity.[1]
Q2: What are the potential causes of cytotoxicity with small molecule inhibitors like this compound?
While specific cytotoxic effects of this compound are not extensively documented, general mechanisms of small molecule inhibitor cytotoxicity in cell-based assays can include:
-
Off-target effects: The inhibitor may bind to and affect the function of other proteins besides Nav1.8, leading to unintended cellular consequences.[6]
-
High concentrations: Excessive concentrations of the inhibitor can lead to non-specific effects and cellular stress.
-
Solvent toxicity: The solvent used to dissolve the inhibitor, typically DMSO, can be toxic to cells at higher concentrations (usually above 0.5%).
-
Compound instability or degradation: The inhibitor may break down into toxic byproducts.
-
Induction of apoptosis or necrosis: The compound might trigger programmed cell death or other cell death pathways.
Q3: How can I determine the optimal, non-toxic working concentration for this compound in my experiments?
It is crucial to determine the therapeutic window of this compound for your specific cell type and assay. This involves identifying a concentration range that effectively inhibits Nav1.8 without causing significant cytotoxicity. A two-pronged approach is recommended:
-
Efficacy Assay: Perform a dose-response curve to determine the effective concentration (EC50) at which this compound produces the desired biological effect (e.g., inhibition of neuronal firing).
-
Cytotoxicity Assay: Simultaneously, perform a dose-response curve to determine the cytotoxic concentration (IC50) at which this compound reduces cell viability by 50%.
The optimal working concentration will be within the range where efficacy is high and cytotoxicity is low.
Q4: What are the initial signs of potential off-target effects?
Common indicators that you may be observing off-target effects include:
-
Unexpected cellular toxicity: Significant cell death occurs at concentrations where the on-target effect is expected to be specific.[7]
-
Discrepancy with genetic validation: The phenotype observed with this compound differs from that seen when the Nav1.8 gene is silenced (e.g., using siRNA or CRISPR).[7]
-
High concentration required for effect: The effective concentration in your cellular assay is substantially higher than its known biochemical potency for Nav1.8.[7]
Troubleshooting Guide
This guide provides a systematic approach to troubleshoot cytotoxicity issues that may arise when using this compound.
Issue 1: High levels of cell death observed after treatment.
| Potential Cause | Recommended Action |
| Inhibitor concentration is too high. | Perform a dose-response cytotoxicity assay to determine the IC50. Test a wide range of concentrations (e.g., 0.1 nM to 100 µM) to identify a non-toxic working range. |
| Solvent (e.g., DMSO) toxicity. | Ensure the final solvent concentration in the culture medium is below the toxic threshold for your cell line (typically <0.5%). Run a vehicle-only control (medium with the same amount of solvent as the highest inhibitor concentration). |
| Prolonged exposure to the inhibitor. | Reduce the incubation time. Determine the minimum time required to achieve the desired inhibition of Nav1.8. |
| Compound instability. | Prepare fresh dilutions from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. |
| Contamination. | Check cell cultures for signs of bacterial or fungal contamination. Ensure sterile techniques are used. |
Issue 2: Inconsistent results or lack of Nav1.8 inhibition.
| Potential Cause | Recommended Action |
| Inhibitor is not active. | Verify the storage conditions and age of the inhibitor. Prepare a fresh stock solution. If possible, confirm its activity in a cell-free Nav1.8 activity assay. |
| Incorrect timing of inhibitor addition. | Optimize the timing of inhibitor treatment relative to your experimental endpoint. |
| Cell density is not optimal. | Ensure a consistent and optimal cell seeding density for your assays. Over-confluent or sparse cultures can respond differently. |
Experimental Protocols
Protocol 1: Assessment of this compound Cytotoxicity using a Resazurin-Based Viability Assay
This protocol describes a method to determine the cytotoxic effects of this compound on a chosen cell line.
Materials:
-
Cell line of interest (e.g., DRG neurons, HEK293 cells expressing Nav1.8)
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well clear-bottom black plates
-
Resazurin (B115843) sodium salt solution (e.g., 0.15 mg/mL in PBS)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of this compound in complete culture medium. It is recommended to test a wide range of concentrations (e.g., from 0.1 nM to 100 µM).
-
Include a "vehicle control" (medium with the same concentration of DMSO as the highest inhibitor concentration) and a "no-treatment control" (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the prepared inhibitor dilutions or control solutions.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
Resazurin Assay:
-
After incubation, add 10 µL of the resazurin solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, protected from light.
-
Measure the fluorescence using a plate reader (Excitation: ~560 nm, Emission: ~590 nm).
-
-
Data Analysis:
-
Subtract the fluorescence reading of a "medium-only" blank from all wells.
-
Normalize the readings of treated wells to the vehicle control to calculate the percentage of cell viability.
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration to generate a dose-response curve and determine the IC50 value for cytotoxicity.
-
Data Presentation
Table 1: Example Data for Determining the Therapeutic Window of this compound
| Concentration (nM) | Nav1.8 Inhibition (%) | Cell Viability (%) |
| 0.1 | 15 | 100 |
| 1 | 55 | 98 |
| 4 | 79 | 97 |
| 10 | 92 | 95 |
| 100 | 98 | 85 |
| 1000 | 100 | 50 |
| 10000 | 100 | 10 |
This is example data and should be determined experimentally for your specific system.
Visualizations
Caption: Experimental workflow for assessing this compound cytotoxicity.
Caption: Decision tree for troubleshooting this compound cytotoxicity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Insights into the voltage-gated sodium channel, NaV1.8, and its role in visceral pain perception - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nav1.8 - Wikipedia [en.wikipedia.org]
- 4. pnas.org [pnas.org]
- 5. What are Nav1.8 blockers and how do they work? [synapse.patsnap.com]
- 6. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Welcome to the technical support center for Nav1.8-IN-10 and related Nav1.8 channel inhibitors. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental variability and offer potential solutions to common challenges encountered in preclinical research.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variability in the potency (IC50) of this compound in our cell-based assays. What are the potential causes?
A1: Variability in potency measurements for Nav1.8 inhibitors can arise from several factors:
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Assay Methodology: Different techniques can yield different results. Manual patch-clamp electrophysiology is the gold standard, but higher-throughput methods like automated patch-clamp (e.g., IonWorks) or Fluorometric Imaging Plate Reader (FLIPR) assays using voltage-sensitive dyes (FRET) may have different sensitivities.[1]
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State-Dependence of the Inhibitor: Many Nav1.8 modulators exhibit state-dependence, meaning their affinity for the channel varies depending on whether the channel is in a resting, open, or inactivated state.[1] The voltage protocols used in your assay will influence the predominant channel state and thus the apparent potency of the inhibitor.
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Use-Dependence and Reverse Use-Dependence: The blocking potency of some Nav1.8 inhibitors changes with the frequency of channel activation (firing rate).[1] While many classic sodium channel blockers show use-dependent enhancement of inhibition, some Nav1.8 inhibitors, like A-887826, have demonstrated "reverse use dependence," where inhibition is relieved by repetitive depolarizations.[2] This can be a significant source of variability if stimulation frequencies are not precisely controlled.
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Cell Line and Expression System: The type of cell used (e.g., HEK293, CHO) and the specific Nav1.8 construct, including the presence or absence of β-subunits, can impact channel gating and pharmacology.
-
Compound Stability and Solubility: Poor solubility is a known issue for some Nav1.8 inhibitor series.[1] Precipitation of the compound in your assay buffer can lead to lower effective concentrations and thus higher apparent IC50 values.
Q2: My in vivo study with a Nav1.8 inhibitor is showing inconsistent analgesic effects between animals. What should I check?
A2: In vivo variability is a common challenge. Key areas to investigate include:
-
Compound Formulation and Administration: Inconsistent solubilization or suspension of the compound can lead to inaccurate dosing. It is critical to have a consistent, validated formulation protocol.[3] The route of administration (e.g., oral, intraperitoneal) will significantly affect bioavailability and exposure levels.[3]
-
Animal-Specific Factors: The genetic background, sex, and age of the animals can influence drug metabolism, pharmacokinetics, and pain perception.[3]
-
Behavioral Testing Conditions: Ensure that animals are properly acclimatized to the testing environment. Minimize stressors like noise and light, and conduct tests at the same time of day to account for circadian rhythms.[3]
Q3: Why is the Nav1.8 channel a target for pain therapeutics, and what is its mechanism?
A3: The voltage-gated sodium channel Nav1.8 is a key player in the transmission of pain signals.[4] It is predominantly expressed in the peripheral sensory neurons of the dorsal root ganglia (DRG) and trigeminal ganglia.[4][5] Unlike other sodium channel subtypes, Nav1.8 is resistant to tetrodotoxin (B1210768) (TTX) and has distinct biophysical properties, such as slower inactivation kinetics.[4][6] These features allow Nav1.8 to contribute significantly to the upstroke of the action potential in pain-sensing neurons (nociceptors), especially during the sustained, repetitive firing that is characteristic of chronic pain states.[4][5] Gain-of-function mutations in the SCN10A gene, which encodes Nav1.8, have been linked to painful peripheral neuropathies in humans, further validating it as a therapeutic target.[5][7] Inhibitors like this compound block the influx of sodium ions through the channel, thereby dampening the excitability of these neurons and reducing the sensation of pain.[8][9]
Troubleshooting Guides
Issue 1: Poor Solubility and Compound Precipitation
-
Symptoms: High variability in results, lower than expected potency, visible precipitate in stock solutions or assay plates.
-
Possible Causes: The compound has low aqueous solubility.[1] The solvent used for the stock solution (e.g., DMSO) is not compatible with the final aqueous assay buffer.
-
Solutions:
-
Optimize Solubilization: First, dissolve the compound in a small amount of an appropriate organic solvent like DMSO. For in vivo formulations, a co-solvent system (e.g., DMSO, Cremophor, saline) may be necessary.[3]
-
Fresh Preparations: Prepare formulations fresh on the day of the experiment to minimize precipitation over time.[3]
-
Visual Inspection: Always visually inspect solutions for any precipitation before use.
-
Sonication: Gentle sonication can sometimes help to redissolve precipitated material.
-
Test Solubility: If problems persist, formally assess the compound's solubility in your specific experimental buffers.
-
Issue 2: Inconsistent Electrophysiology Results
-
Symptoms: Drifting baseline currents, variable peak currents, shifts in voltage-dependence of activation or inactivation between experiments.
-
Possible Causes:
-
Cell Health: Poor cell health or passage number variability can alter channel expression and function.
-
Voltage Control: Inadequate voltage clamp, especially for the large and fast currents of sodium channels, can lead to artifacts.
-
"Run-up" or "Run-down": Sodium currents can sometimes increase ("run-up") or decrease ("run-down") over the course of a whole-cell patch-clamp recording.[2]
-
-
Solutions:
-
Standardize Cell Culture: Use cells within a consistent, low passage number range and ensure high viability on the day of the experiment.
-
Monitor Seal and Series Resistance: In patch-clamp experiments, continuously monitor the seal resistance and series resistance. Discard any cells where these parameters change significantly.
-
Allow for Stabilization: After establishing a whole-cell recording, allow the current to stabilize for a period (e.g., 5-10 minutes) before beginning experimental protocols to account for initial run-up.[2]
-
Use Appropriate Voltage Protocols: Employ voltage protocols that specifically probe the channel state of interest (resting vs. inactivated) to get a clearer picture of your compound's mechanism.
-
Quantitative Data Summary
The following table summarizes reported potency data for representative Nav1.8 inhibitors across different assay platforms. Note that direct comparison between compounds and assays should be made with caution due to differing experimental conditions.
| Compound | Target | Assay Method | Cell Line | Reported IC50 | Reference |
| Compound 3 | hNav1.8 | VSP-FRET | HEK293 | 2.6 µM | [1] |
| Compound 3 | hNav1.8 | Manual Patch Clamp | 0.19 µM | [1] | |
| A-887826 | hNav1.8/beta3 | Electrophysiology | CHO cells | ~30 nM (Tonic Block) | [2] |
| A-887826 | Native mouse Nav1.8 | Electrophysiology | DRG neurons | ~300 nM (Tonic Block) | [2] |
| This compound | Nav1.8 | Not Specified | Not Specified | 79.4% block @ 4 nM | [10] |
Experimental Protocols
General Protocol for Whole-Cell Voltage-Clamp Electrophysiology
This protocol provides a general framework for assessing the effect of this compound on Nav1.8 channels expressed in a heterologous system (e.g., HEK293 cells).
-
Cell Preparation: Plate cells expressing Nav1.8 onto glass coverslips 24-48 hours before the experiment.
-
Solutions:
-
External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.3 with NaOH.
-
Internal (Pipette) Solution (in mM): 130 CsF, 10 NaCl, 1 EGTA, 10 HEPES. Adjust pH to 7.3 with CsOH.
-
-
Recording:
-
Obtain a high-resistance (>1 GΩ) seal on a single cell using a glass micropipette filled with the internal solution.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Allow the cell to dialyze and the sodium current to stabilize for 5-10 minutes.[2]
-
-
Voltage Protocol for Tonic Block:
-
Hold the cell at a hyperpolarized potential (e.g., -120 mV) to ensure most channels are in the resting state.
-
Apply a brief depolarizing step (e.g., to 0 mV for 20-50 ms) to elicit a peak sodium current.
-
Repeat this step at a low frequency (e.g., 0.1 Hz) to measure the baseline current.
-
-
Compound Application:
-
Perfuse the external solution containing the desired concentration of this compound onto the cell.
-
Continue applying the voltage protocol until the inhibitory effect of the compound reaches a steady state.
-
-
Data Analysis:
-
Measure the peak inward current before (control) and after compound application.
-
Calculate the percentage of inhibition for each concentration.
-
Fit the concentration-response data to a Hill equation to determine the IC50 value.
-
Visualizations
Caption: Role of Nav1.8 in pain signaling and point of intervention for this compound.
Caption: Troubleshooting workflow for Nav1.8 inhibitor characterization.
References
- 1. Discovery and Optimization of Selective Nav1.8 Modulator Series That Demonstrate Efficacy in Preclinical Models of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Use-Dependent Relief of Inhibition of Nav1.8 Channels by A-887826 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Nav1.8 - Wikipedia [en.wikipedia.org]
- 6. Channelpedia - Nav1.8 [channelpedia.epfl.ch]
- 7. Nav1.8 and Chronic Pain: From Laboratory Animals to Clinical Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What are Nav1.8 modulators and how do they work? [synapse.patsnap.com]
- 9. What are Nav1.8 blockers and how do they work? [synapse.patsnap.com]
- 10. medchemexpress.com [medchemexpress.com]
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers improve the signal-to-noise ratio in fluorescence assays using Nav1.8-IN-10.
Frequently Asked Questions (FAQs)
Q1: What is Nav1.8 and why is it a target for drug discovery?
A1: Nav1.8 is a voltage-gated sodium channel subtype primarily expressed in the peripheral sensory neurons of the dorsal root ganglia (DRG) and trigeminal ganglia.[1][2] It plays a crucial role in the transmission of pain signals.[1][2] Unlike other sodium channel subtypes, Nav1.8 is resistant to tetrodotoxin (B1210768) (TTX) and has distinct biophysical properties that allow it to contribute significantly to the action potential in pain-sensing neurons, especially in chronic pain states.[1][2][3] These characteristics make it a promising therapeutic target for developing novel analgesics.[1][3]
Q2: What is the general principle behind a fluorescence assay for this compound?
A2: A common method for assessing Nav1.8 channel activity is through a fluorescence-based membrane potential assay.[4][5] In this assay, cells expressing the Nav1.8 channel are loaded with a membrane potential-sensitive dye. When the Nav1.8 channels are activated (e.g., by an agonist like veratridine), sodium ions flow into the cell, causing depolarization of the cell membrane. This change in membrane potential is detected by the fluorescent dye, resulting in a change in fluorescence intensity. This compound, as an inhibitor, will block this ion flow, thus preventing the change in fluorescence. The signal-to-noise ratio in this context is the ratio of the fluorescence signal change in the absence of the inhibitor (signal) to the background fluorescence and its variability (noise).
Q3: What type of fluorescence assay is recommended for high-throughput screening of Nav1.8 inhibitors?
A3: For high-throughput screening (HTS) of Nav1.8 modulators, Fluorometric Imaging Plate Reader (FLIPR) systems are commonly used.[1] These platforms can measure changes in membrane potential using fluorescence resonance energy transfer (FRET)-based assays, which are well-suited for identifying novel and selective Nav1.8 inhibitors in a high-capacity format.[4][5]
Troubleshooting Guide
Issue 1: High Background Fluorescence
High background fluorescence can significantly decrease the signal-to-noise ratio, making it difficult to detect the specific signal from Nav1.8 inhibition.
| Potential Cause | Recommended Solution | Rationale |
| Autofluorescence from cell culture medium | Use phenol (B47542) red-free media or a specialized low-background medium (e.g., FluoroBrite). | Phenol red and other media components can contribute to high background fluorescence.[6] |
| Intrinsic fluorescence of test compounds | Run a control plate with the compound in assay buffer without cells or dye. | This will determine if the compound itself is fluorescent at the assay wavelengths. |
| Suboptimal plate type | Use 384-well, black-wall, clear-bottom microplates. | Black walls minimize well-to-well crosstalk and background fluorescence.[6] |
| Excessive dye concentration or aggregation | Optimize the concentration of the fluorescent dye and ensure proper solubilization. | High dye concentrations can lead to quenching and increased background. |
Issue 2: Low Signal Intensity
A weak signal can be as detrimental as high background, making it difficult to distinguish true inhibition from noise.
| Potential Cause | Recommended Solution | Rationale |
| Low expression of Nav1.8 channels | Use a stable cell line with high, consistent expression of the Nav1.8 channel. Inducible expression systems can also be employed. | A higher number of channels per cell will generate a more robust signal.[7] |
| Inefficient dye loading | Optimize dye loading time, temperature, and concentration. Ensure cells are healthy and adherent. | Proper dye loading is critical for a strong fluorescent response. |
| Suboptimal agonist concentration | Perform a dose-response curve for the Nav1.8 agonist (e.g., veratridine) to determine the optimal concentration (EC80-EC90). | This ensures maximal channel activation and a robust signal window. |
| Incorrect reader settings | Adjust the gain setting to 70-90% of the maximum signal using a positive control. Optimize the focal height to the cell monolayer. | Proper instrument settings are crucial for maximizing signal detection.[6] |
Issue 3: High Well-to-Well Variability
Inconsistent results across wells can compromise the reliability and reproducibility of the assay.
| Potential Cause | Recommended Solution | Rationale |
| Uneven cell seeding | Ensure a single-cell suspension and use an automated cell dispenser for plating. Visually inspect plates for even cell distribution. | Consistent cell numbers across wells are essential for uniform signal generation. |
| Edge effects | Avoid using the outer wells of the microplate, or fill them with sterile buffer or media to create a humidity barrier. | Evaporation from outer wells can alter cell health and reagent concentrations.[6] |
| Inconsistent liquid handling | Use calibrated and well-maintained automated liquid handlers for reagent addition. | Precise and consistent dispensing of compounds and reagents is critical for reproducibility. |
| Cell health issues | Ensure cells are in the logarithmic growth phase and have high viability. Avoid over-confluency. | Healthy cells provide a more consistent and robust response. |
Experimental Protocols
Key Experiment: FLIPR-Based Membrane Potential Assay
This protocol outlines a general procedure for a fluorescence-based membrane potential assay using a FLIPR system to screen for Nav1.8 inhibitors.
Materials:
-
HEK293 cells stably expressing human Nav1.8
-
Cell culture medium (phenol red-free)
-
Assay Buffer (e.g., HBSS or DPBS with Ca2+/Mg2+)
-
Fluorescent Membrane Potential Dye Kit
-
This compound and other test compounds
-
Nav1.8 agonist (e.g., veratridine)
-
Positive control inhibitor (e.g., a known Nav1.8 blocker)
-
384-well, black-wall, clear-bottom microplates
Methodology:
-
Cell Plating:
-
Harvest and count HEK293-Nav1.8 cells.
-
Seed the cells into 384-well plates at an optimized density (e.g., 10,000-20,000 cells/well).
-
Incubate for 24-48 hours to allow for cell adherence and recovery.
-
-
Compound Preparation:
-
Prepare serial dilutions of this compound and control compounds in assay buffer.
-
-
Dye Loading:
-
Prepare the membrane potential dye solution according to the manufacturer's instructions.
-
Remove the cell culture medium from the cell plate and add the dye solution.
-
Incubate the plate under appropriate conditions (e.g., 37°C for 60 minutes) to allow for dye loading.
-
-
Compound Addition and Incubation:
-
Transfer the prepared compound dilutions to the cell plate.
-
Incubate for a predetermined time to allow the compound to interact with the Nav1.8 channels.
-
-
FLIPR Assay:
-
Prepare a source plate containing the Nav1.8 agonist at the desired concentration.
-
Place both the cell plate and the source plate into the FLIPR instrument.
-
Initiate the reading sequence:
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
The instrument will automatically add the agonist solution from the source plate to the cell plate.
-
Continue to record the fluorescence signal for 2-5 minutes to capture the full response.
-
-
-
Data Analysis:
-
Calculate the change in fluorescence upon agonist addition for each well.
-
Normalize the data:
-
Set the average of the negative control (vehicle + agonist) wells as 0% inhibition.
-
Set the average of the positive control (high concentration of a known inhibitor + agonist) wells as 100% inhibition.
-
-
Calculate the percent inhibition for each concentration of this compound.
-
Plot the concentration-response curve and determine the IC50 value.
-
Visualizations
Caption: Nav1.8 channel activation and inhibition pathway.
Caption: General workflow for a Nav1.8 fluorescence assay.
Caption: Troubleshooting decision tree for fluorescence assays.
References
- 1. benchchem.com [benchchem.com]
- 2. Nav1.8 - Wikipedia [en.wikipedia.org]
- 3. What are Nav1.8 modulators and how do they work? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. A high-capacity membrane potential FRET-based assay for NaV1.8 channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Fluorescence‐Based HTS Assays for Ion Channel Modulation in Drug Discovery Pipelines - PMC [pmc.ncbi.nlm.nih.gov]
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Nav1.8-IN-10 who are observing unexpected effects on cell viability. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Nav1.8 inhibitors?
Nav1.8 is a voltage-gated sodium channel predominantly expressed in the peripheral sensory neurons of the dorsal root ganglia (DRG) and trigeminal ganglia.[1] It plays a crucial role in the transmission of pain signals.[1][2][3][4] Nav1.8 inhibitors, like this compound, are designed to block the influx of sodium ions through this channel, thereby reducing neuronal excitability and dampening the propagation of pain signals.[3][5] These inhibitors can act as pore blockers, physically obstructing the ion pathway, or as gating modifiers, altering the channel's conformational state.[1]
Q2: Are Nav1.8 inhibitors expected to have a direct impact on the viability of non-neuronal cells?
The primary target of Nav1.8 inhibitors is the Nav1.8 sodium channel, which has very specific expression in peripheral sensory neurons.[6][7] Therefore, in most non-neuronal cell lines that do not express Nav1.8, a direct pharmacological effect on cell viability is not anticipated. Observed cytotoxicity could be due to off-target effects, compound impurities, or experimental artifacts.
Q3: What are some known off-target effects of Nav1.8 inhibitors?
While highly selective Nav1.8 inhibitors are being developed, some compounds may exhibit activity at other voltage-gated sodium channels (e.g., Nav1.5, Nav1.7) or other ion channels.[4][8] Off-target effects on channels crucial for the function of other cell types, such as cardiac myocytes (Nav1.5) or central nervous system neurons, could indirectly lead to observations of cytotoxicity in specific assay systems.[9] It is also important to consider that some ion channel blockers have been shown to reduce the viability of certain cancer cells, such as glioblastoma stem cells.[10]
Q4: What is "reverse use-dependence" and could it affect my experiments?
Some Nav1.8 inhibitors, such as A-887826, VX-150, and VX-548, exhibit a property called "reverse use-dependence."[7][11] This means that inhibition is actually relieved by repetitive depolarization of the neuron.[7][11] While this is primarily a concept in electrophysiology and neuronal activity, it highlights that the inhibitor's binding and efficacy can be highly dependent on the conformational state of the channel. This is less likely to be a direct factor in a standard, non-excitable cell viability assay but underscores the complex pharmacology of these compounds.
Troubleshooting Guide: Unexpected Decrease in Cell Viability
If you are observing a decrease in cell viability when treating your cells with this compound, work through the following potential causes and solutions.
Problem: Concentration-dependent cytotoxicity observed in a cell line that does not express Nav1.8.
Potential Cause 1: Solvent Toxicity
Many small molecule inhibitors are dissolved in solvents like DMSO. At certain concentrations, the solvent itself can be toxic to cells.
-
Solution: Run a solvent control experiment where you treat cells with the same concentrations of the solvent used to dissolve this compound. This will help you determine the maximum tolerable solvent concentration for your specific cell line. Ensure the final solvent concentration is consistent across all experimental conditions and is typically below 0.5%.[12]
Potential Cause 2: Compound Instability or Degradation
The inhibitor may be unstable in your cell culture media, degrading into a cytotoxic compound.
-
Solution: Prepare fresh working solutions of this compound for each experiment. Avoid repeated freeze-thaw cycles of stock solutions by preparing aliquots.[12] Consider the stability of the compound at 37°C over the time course of your experiment.
Potential Cause 3: Off-Target Effects
This compound may be interacting with other cellular targets that are essential for cell viability.
-
Solution:
-
Test the inhibitor in a different cell line to see if the cytotoxic effect is cell-type specific.
-
If available, test a structurally related but inactive control compound to see if the effect is specific to the pharmacophore of this compound.
-
Review the literature for known off-target effects of similar chemical scaffolds.
-
Potential Cause 4: Assay Interference
The inhibitor may be interfering with the chemistry of your cell viability assay (e.g., reducing MTT reagent, quenching fluorescence).
-
Solution: Run a cell-free control experiment where you add this compound to the assay reagents in the absence of cells. This will determine if the compound itself is producing a signal or interfering with the assay chemistry.
Potential Cause 5: Cell Seeding and Plating Issues
Inconsistent cell numbers across wells or "edge effects" in the microplate can lead to variable results that may be misinterpreted as cytotoxicity.
-
Solution:
-
Ensure you have a homogenous single-cell suspension before seeding.
-
To minimize edge effects, avoid using the outer wells of the plate or fill them with sterile media or PBS.[12]
-
Visually inspect the cells under a microscope before and after treatment to check for uniform seeding and morphological changes.
-
Data Presentation
Table 1: Troubleshooting Experimental Controls for Unexpected Cytotoxicity
| Control Experiment | Purpose | Expected Outcome if this compound is Not Directly Cytotoxic | Potential Issue if Outcome Differs |
| Solvent Control | To assess the toxicity of the vehicle (e.g., DMSO). | No significant decrease in cell viability at the highest solvent concentration used. | Solvent toxicity is contributing to the observed effect. |
| Untreated Control | To establish baseline cell viability. | Healthy, proliferating cells with high viability signal. | Poor cell health or suboptimal culture conditions. |
| Positive Control (e.g., Staurosporine) | To confirm the assay can detect a cytotoxic response. | Significant decrease in cell viability. | Assay is not performing correctly. |
| Cell-Free Assay Control | To check for direct compound interference with assay reagents. | No signal change in the presence of this compound. | Compound is interfering with the assay chemistry. |
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This protocol is for assessing cell viability by measuring the metabolic activity of living cells.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture media. Remove the old media from the cells and add the media containing the compound or the appropriate controls (untreated, solvent control).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, 72 hours) at 37°C in a humidified incubator.
-
MTT Addition: Prepare a 5 mg/mL solution of MTT in sterile PBS. Add 10 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: After the incubation, carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
Protocol 2: Trypan Blue Exclusion Assay for Cell Counting
This protocol is used to differentiate viable from non-viable cells.
-
Cell Preparation: After treating cells with this compound for the desired duration, detach the cells using trypsin and resuspend them in a single-cell suspension in complete media.
-
Staining: Mix a small aliquot of the cell suspension with an equal volume of 0.4% trypan blue stain.
-
Counting: Load the mixture into a hemocytometer. Count the number of viable (unstained) and non-viable (blue) cells in the four large corner squares.
-
Calculation: Calculate the total number of viable cells and the percentage of viable cells.
Visualizations
Caption: Simplified signaling pathway of pain transmission involving the Nav1.8 channel and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting unexpected cytotoxicity observed with this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Nav1.8 - Wikipedia [en.wikipedia.org]
- 3. What are Nav1.8 modulators and how do they work? [synapse.patsnap.com]
- 4. frontiersin.org [frontiersin.org]
- 5. What are Nav1.8 blockers and how do they work? [synapse.patsnap.com]
- 6. drughunter.com [drughunter.com]
- 7. State-Dependent Inhibition of Nav1.8 Sodium Channels by VX-150 and VX-548 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Insights into the voltage-gated sodium channel, NaV1.8, and its role in visceral pain perception - PMC [pmc.ncbi.nlm.nih.gov]
- 9. criver.com [criver.com]
- 10. Item - Ion channel blockade reduces GSC viability. - Public Library of Science - Figshare [plos.figshare.com]
- 11. Use-Dependent Relief of Inhibition of Nav1.8 Channels by A-887826 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Validation & Comparative
The voltage-gated sodium channel Nav1.8, encoded by the SCN10A gene, is a key player in the transmission of pain signals, particularly in the context of inflammatory and neuropathic pain.[1][2] Its preferential expression in peripheral sensory neurons, specifically the small-diameter neurons of the dorsal root ganglion (DRG), makes it an attractive therapeutic target for the development of novel analgesics with potentially fewer central nervous system side effects.[1] This guide provides a comparative overview of two Nav1.8 inhibitors: the well-characterized research tool A-803467 and Nav1.8-IN-10.
This comparison aims to provide researchers, scientists, and drug development professionals with available data to inform their studies. It is important to note that publicly available experimental data for this compound is limited.
Potency and Selectivity: A Head-to-Head Comparison
A critical aspect of any potential therapeutic is its potency and selectivity for the intended target over other related proteins. In the case of Nav1.8 inhibitors, high selectivity against other sodium channel subtypes is crucial to minimize off-target effects.
A-803467 is a potent and highly selective blocker of the Nav1.8 sodium channel.[3][4] It has been shown to have an IC50 of 8 nM for human Nav1.8.[3][4] Its selectivity for Nav1.8 over other sodium channel subtypes is significant, with IC50 values for human Nav1.2, Nav1.3, Nav1.5, and Nav1.7 being over 100-fold higher, and in some reports, 300- to 1,000-fold higher.[3]
Data Summary: Inhibitory Potency (IC50) of Nav1.8 Inhibitors
| Compound | Target | IC50 (nM) | Species | Comments |
| A-803467 | hNav1.8 | 8[3][4] | Human | Potent inhibitor |
| hNav1.2 | >1000[3] | Human | >100-fold selectivity | |
| hNav1.3 | >1000[3] | Human | >100-fold selectivity | |
| hNav1.5 | >1000[3] | Human | >100-fold selectivity | |
| hNav1.7 | >1000[3] | Human | >100-fold selectivity | |
| This compound | hNav1.8 | Data not available | - | - |
| Other Nav Subtypes | Data not available | - | - |
Signaling Pathway and Experimental Workflow
To understand the context in which these inhibitors function and how their properties are evaluated, it is essential to visualize the relevant biological pathways and experimental procedures.
Nav1.8 Signaling Pathway in Nociception
The following diagram illustrates the role of the Nav1.8 channel in the pain signaling pathway. In response to noxious stimuli, Nav1.8 channels on nociceptive neurons open, leading to the generation and propagation of action potentials that transmit the pain signal to the central nervous system.
Caption: Role of Nav1.8 in the pain signaling pathway.
Experimental Workflow for Characterizing Nav1.8 Inhibitors
The potency and selectivity of Nav1.8 inhibitors are typically determined using a combination of in vitro techniques, with patch-clamp electrophysiology being the gold standard.
References
- 1. Sodium channels as a new target for pain treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nav1.7 and Nav1.8: Role in the pathophysiology of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A-803467, a potent and selective Nav1.8 sodium channel blocker, attenuates neuropathic and inflammatory pain in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A-803467, a potent and selective Nav1.8 sodium channel blocker, attenuates neuropathic and inflammatory pain in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
The voltage-gated sodium channel Nav1.8, encoded by the SCN10A gene, is a critical player in the propagation of pain signals and has emerged as a promising therapeutic target for the development of novel analgesics. This guide provides an objective comparison of the preclinical performance of Nav1.8-IN-10, a representative Nav1.8 inhibitor, against other notable SCN10A inhibitors. The information herein is supported by experimental data to facilitate informed decisions in research and development.
Given the limited public information on a compound specifically named "this compound," this guide will utilize the well-characterized and potent Nav1.8 inhibitor, A-803467 , as a primary reference for comparison. Additionally, data for other significant inhibitors, PF-01247324 and VX-150 , are included to provide a broader comparative landscape.
Performance Data: In Vitro Potency and Selectivity
The inhibitory activity of these compounds was primarily assessed using whole-cell patch-clamp electrophysiology on human Nav1.8 channels expressed in HEK293 or CHO cells. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency.
Table 1: Inhibitory Potency (IC50) against human Nav1.8
| Compound | hNav1.8 IC50 (nM) | Assay Conditions |
| A-803467 | 8[1][2][3] | Half-maximal inactivation holding potential (-40 mV) |
| 79[2] | Resting state holding potential | |
| PF-01247324 | 196[4][5][6][7] | Recombinant hNav1.8 in HEK293 cells |
| VX-150 (active metabolite) | 15[8][9] | Human Nav1.8 channels |
Note: The potency of some inhibitors, like A-803467, is state-dependent, showing higher affinity for the inactivated state of the channel, which is more prevalent in rapidly firing neurons characteristic of pain states.
A crucial aspect of a therapeutic candidate is its selectivity for the target channel over other sodium channel subtypes to minimize off-target effects.
Table 2: Selectivity Profile of Nav1.8 Inhibitors against other human Sodium Channel Subtypes (IC50 in nM)
| Channel Subtype | A-803467[10] | PF-01247324[5][7] | VX-150[11] |
| hNav1.8 | 8 | 196 | (highly selective) |
| hNav1.2 | 7380 | ~12,740 (65-fold) | >400-fold selective |
| hNav1.3 | 2450 | - | >400-fold selective |
| hNav1.5 | 7340 | ~10,000 (50-fold) | >400-fold selective |
| hNav1.7 | 6740 | ~19,600 (100-fold) | >400-fold selective |
Note: Fold selectivity is calculated relative to the IC50 for hNav1.8.
Key Experimental Methodologies
The data presented in this guide are primarily derived from two key experimental techniques: whole-cell patch-clamp electrophysiology and high-throughput screening assays like the Fluorometric Imaging Plate Reader (FLIPR) assay.
Whole-Cell Patch-Clamp Electrophysiology
This technique is the gold standard for characterizing ion channel modulators, providing precise measurements of ion currents and the effect of a compound on channel activity.
Objective: To determine the concentration-dependent inhibition of Nav1.8 currents by a test compound.
Methodology:
-
Cell Culture: HEK293 or CHO cells stably expressing the human SCN10A gene (hNav1.8) are cultured under standard conditions.
-
Cell Preparation: Cells are dissociated and plated onto glass coverslips for recording.
-
Recording Solutions:
-
External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 Glucose, pH adjusted to 7.4. To isolate Nav1.8 currents, blockers for other channels (e.g., TTX for TTX-sensitive sodium channels) are often included.
-
Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES, pH adjusted to 7.3.
-
-
Electrophysiological Recording:
-
A glass micropipette with a resistance of 2-4 MΩ is used to form a high-resistance seal with a single cell.
-
The cell membrane is ruptured to achieve the whole-cell configuration.
-
The cell is voltage-clamped at a specific holding potential (e.g., -100 mV for resting state or a more depolarized potential like -40 mV to assess state-dependence).
-
Nav1.8 currents are elicited by a voltage-step protocol. For instance, from the holding potential, a depolarizing prepulse may be applied to induce inactivation, followed by a test pulse to elicit the inward sodium current.[12]
-
-
Compound Application and Data Analysis:
-
A baseline current is recorded before the application of the test compound.
-
The compound is perfused into the bath at increasing concentrations.
-
The peak inward current at each concentration is measured and compared to the baseline to calculate the percentage of inhibition.
-
IC50 values are determined by fitting the concentration-response data to the Hill equation.[1][12]
-
Experimental workflow for IC50 determination using whole-cell patch-clamp electrophysiology.
Fluorometric Imaging Plate Reader (FLIPR) Assay
FLIPR assays are a higher-throughput method used for screening large numbers of compounds. They measure changes in membrane potential or intracellular ion concentrations using fluorescent dyes.
Objective: To identify and characterize Nav1.8 inhibitors in a high-throughput format.
Methodology:
-
Cell Plating: HEK293 cells stably expressing hNav1.8 are plated in 384-well microplates.
-
Dye Loading: Cells are loaded with a membrane potential-sensitive dye (e.g., a FRET-based dye) or a sodium-sensitive dye.[13][14][15]
-
Compound Addition: Test compounds are added to the wells.
-
Channel Activation: A Nav1.8 activator (e.g., deltamethrin) is added to depolarize the cells, causing a change in fluorescence.[13]
-
Signal Detection: The FLIPR instrument measures the change in fluorescence intensity over time. Inhibitors of Nav1.8 will prevent or reduce the fluorescence change caused by the activator.
-
Data Analysis: The inhibitory effect of the compounds is quantified to determine their potency (IC50).
Logical relationship in a FLIPR-based assay for Nav1.8 inhibitors.
Summary and Conclusion
The development of selective Nav1.8 inhibitors is a promising avenue for novel pain therapeutics. A-803467, PF-01247324, and VX-150 all demonstrate potent inhibition of the Nav1.8 channel. A-803467, in particular, exhibits high potency and selectivity, making it a valuable tool for preclinical research.[1][2] The choice of an inhibitor for a specific research application will depend on the required potency, selectivity profile, and the experimental model being used. The methodologies outlined in this guide provide a framework for the consistent and reliable evaluation of novel SCN10A inhibitors.
References
- 1. pnas.org [pnas.org]
- 2. apexbt.com [apexbt.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Targeting Chronic Pain: The Therapeutic Potential of PF-01247324, a Selective NaV1.8 Channel Blocker [synapse.patsnap.com]
- 7. A novel selective and orally bioavailable Nav1.8 channel blocker, PF-01247324, attenuates nociception and sensory neuron excitability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. State-Dependent Inhibition of Nav1.8 Sodium Channels by VX-150 and VX-548 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A 803467 | Voltage-gated Sodium (NaV) Channels | Tocris Bioscience [tocris.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. benchchem.com [benchchem.com]
- 13. Development of a high-throughput fluorescent no-wash sodium influx assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A high-capacity membrane potential FRET-based assay for NaV1.8 channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy and available data for two inhibitors of the voltage-gated sodium channel Nav1.8: Nav1.8-IN-10 and VX-150. Nav1.8 is a well-validated therapeutic target for pain, as it is predominantly expressed in nociceptive sensory neurons and plays a crucial role in the transmission of pain signals.[1] The selective inhibition of this channel is a promising strategy for the development of novel, non-opioid analgesics.
Overview
VX-150 is a clinical-stage, orally bioavailable prodrug that is rapidly converted to its active moiety, a highly selective inhibitor of Nav1.8.[1][2] It has undergone Phase 2 clinical trials for acute pain, providing proof-of-concept for the therapeutic potential of Nav1.8 inhibition.[3]
This compound , also referred to as Compound 6 in some commercial and patent literature, is a research compound identified as a Nav1.8 channel inhibitor.[4][5] Publicly available data on this compound is currently limited, primarily originating from a single patent application.
Quantitative Efficacy Data
The following table summarizes the available quantitative data for this compound and VX-150, facilitating a direct comparison of their potency.
| Compound | Assay Type | Target | Efficacy Metric | Value | Source |
| This compound | Electrophysiology | Human Nav1.8 | % Block @ 4 nM | 79.4% | [4][5] |
| VX-150 (active metabolite) | Patch-Clamp Electrophysiology | Human Nav1.8 | IC50 | 15 nM | [6] |
Note: A direct comparison of potency is challenging due to the different metrics reported. The IC50 value for VX-150 represents the concentration at which 50% of the channel activity is inhibited, providing a more standardized measure of potency. The single concentration inhibition data for this compound suggests high potency, but a full dose-response curve and IC50 value are needed for a comprehensive assessment.
Signaling Pathway and Mechanism of Action
Nav1.8 is a voltage-gated sodium channel that, upon depolarization of the neuronal membrane, opens to allow an influx of sodium ions. This influx is a critical step in the generation and propagation of action potentials in nociceptive neurons. Both this compound and VX-150 are inhibitors of this channel, acting to block the sodium influx and thereby dampen the pain signal.
Caption: The role of Nav1.8 in pain signaling and the inhibitory mechanism of this compound and VX-150.
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of scientific findings. Below are representative protocols for the in vitro and in vivo evaluation of Nav1.8 inhibitors.
In Vitro: Whole-Cell Patch-Clamp Electrophysiology
This technique is the gold standard for characterizing the interaction of ion channel inhibitors with their targets.
Objective: To determine the concentration-dependent inhibition of Nav1.8 channels by a test compound and calculate its IC50 value.
Cell Line: Human embryonic kidney (HEK293) cells stably expressing the human Nav1.8 channel.
Solutions:
-
External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.
-
Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES; pH adjusted to 7.3 with CsOH.
Procedure:
-
Culture HEK293-hNav1.8 cells to 70-80% confluency.
-
Prepare cells for recording by plating them onto glass coverslips.
-
Place a coverslip in the recording chamber on the stage of an inverted microscope and perfuse with the external solution.
-
Pull patch pipettes from borosilicate glass and fire-polish to a resistance of 2-4 MΩ when filled with the internal solution.
-
Establish a gigaohm seal (>1 GΩ) between the patch pipette and a single cell.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Hold the cell at a holding potential of -100 mV.
-
Elicit Nav1.8 currents by depolarizing the membrane to 0 mV for 20 ms.
-
Record baseline currents until a stable response is achieved.
-
Perfuse the cell with increasing concentrations of the test compound (e.g., this compound or VX-150).
-
At each concentration, record the steady-state block of the Nav1.8 current.
-
Wash out the compound to assess the reversibility of the block.
-
Plot the percentage of current inhibition against the compound concentration and fit the data with a Hill equation to determine the IC50.
Caption: A simplified workflow for whole-cell patch-clamp electrophysiology experiments.
In Vivo: Animal Models of Pain
Preclinical animal models are crucial for evaluating the analgesic efficacy of novel compounds.
Objective: To assess the ability of a test compound to reverse pain-like behaviors in a model of inflammatory or neuropathic pain.
Model: Complete Freund's Adjuvant (CFA)-induced inflammatory pain in rats.
-
Induce inflammation by injecting CFA into the plantar surface of one hind paw.
-
Allow 24-48 hours for the inflammatory response and associated hypersensitivity to develop.
-
Assess baseline pain thresholds using methods such as the von Frey test for mechanical allodynia or the Hargreaves test for thermal hyperalgesia.
-
Administer the test compound (e.g., this compound or VX-150) or vehicle via the desired route (e.g., oral gavage).
-
Measure pain thresholds at various time points after compound administration.
-
Compare the post-treatment thresholds to the baseline and to the vehicle-treated group to determine the analgesic effect.
Caption: A general workflow for an in vivo pain model experiment.
Conclusion
Both this compound and VX-150 are inhibitors of the Nav1.8 sodium channel, a key target for the development of novel analgesics. VX-150 is a well-characterized compound with a reported IC50 of 15 nM and has demonstrated efficacy in clinical trials for acute pain. The publicly available information for this compound is currently limited to a single data point indicating high potency, but further studies are required to establish a comprehensive efficacy and selectivity profile. The experimental protocols provided in this guide offer a framework for the continued investigation and comparison of these and other novel Nav1.8 inhibitors. As more data on emerging compounds like this compound becomes available, a more complete comparative analysis will be possible, aiding in the advancement of next-generation pain therapeutics.
References
- 1. A Phase 1, Randomized, Double-Blind, Placebo-Controlled, Crossover Study to Evaluate the Pharmacodynamic Effects of VX-150, a Highly Selective NaV1.8 Inhibitor, in Healthy Male Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Vertex Announces Treatment with the NaV1.8 Inhibitor VX-150 Showed Significant Relief of Acute Pain in Phase 2 Study | Vertex Pharmaceuticals Newsroom [news.vrtx.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
The voltage-gated sodium channel Nav1.8 has emerged as a critical target in the development of novel analgesics, offering a promising alternative to traditional pain medications.[1] Predominantly expressed in peripheral nociceptive neurons, Nav1.8 plays a key role in the transmission of pain signals.[1] This guide provides a head-to-head comparison of the in vivo performance of three well-characterized preclinical Nav1.8 inhibitors: A-803467, PF-01247324, and A-887826. The data presented is compiled from various preclinical studies to aid researchers in evaluating these compounds for their own investigations.
Nav1.8 Signaling Pathway in Nociception
The Nav1.8 channel is a tetrodotoxin-resistant (TTX-R) sodium channel crucial for the initiation and propagation of action potentials in nociceptive sensory neurons.[1] In response to noxious stimuli, the activation of Nav1.8 leads to the depolarization of the neuronal membrane, triggering the transmission of pain signals from the periphery to the central nervous system. In inflammatory conditions, mediators such as prostaglandin (B15479496) E2 (PGE2) can modulate Nav1.8 activity, leading to neuronal hyperexcitability and heightened pain sensitivity.[1]
References
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for confirming the specificity of novel Nav1.8 inhibitors, using the hypothetical compound Nav1.8-IN-10 as an example. By leveraging Nav1.8 knockout (KO) models, researchers can definitively assess on-target engagement and differentiate it from potential off-target effects. This document objectively compares the expected performance of a selective Nav1.8 inhibitor with alternative compounds, supported by established experimental data from well-characterized inhibitors such as A-803467 and PF-01247324.
The Critical Role of Nav1.8 in Nociception
The voltage-gated sodium channel Nav1.8, encoded by the SCN10A gene, is predominantly expressed in the peripheral sensory neurons of the dorsal root ganglion (DRG) and trigeminal ganglia. It plays a crucial role in the transmission of pain signals. Its distinct biophysical properties, including resistance to tetrodotoxin (B1210768) (TTX) and a significant contribution to the upstroke of the action potential in nociceptive neurons, make it a prime therapeutic target for the development of novel analgesics. Selective inhibition of Nav1.8 is anticipated to provide pain relief with fewer side effects compared to non-selective sodium channel blockers.
Validating Specificity with Nav1.8 Knockout Models
The cornerstone of validating a Nav1.8 inhibitor's specificity lies in comparing its effects in wild-type (WT) animals versus Nav1.8 knockout (KO) models. A truly specific inhibitor should demonstrate efficacy in WT animals, while its effects should be significantly diminished or absent in Nav1.8 KO animals. This approach provides unequivocal evidence of on-target activity.
Comparative Analysis of Nav1.8 Inhibitors
To illustrate the process of specificity validation, this guide presents data from established Nav1.8 inhibitors. While "this compound" is a placeholder, the following tables showcase the kind of data required to assess its selectivity and on-target effects, drawing comparisons with known compounds.
Table 1: Selectivity Profile of Nav1.8 Inhibitors Against Other Sodium Channel Subtypes
A crucial first step is to determine the inhibitor's potency and selectivity against a panel of human voltage-gated sodium channels. High selectivity for Nav1.8 over other subtypes, particularly those expressed in the central nervous system (e.g., Nav1.1, Nav1.2, Nav1.3, Nav1.6) and the heart (Nav1.5), is critical to minimize potential side effects.
| Target | This compound (Hypothetical IC50, nM) | A-803467 (IC50, nM) | PF-01247324 (IC50, nM) | Fold Selectivity (vs. Nav1.8) for A-803467 | Fold Selectivity (vs. Nav1.8) for PF-01247324 |
| hNav1.8 | <10 | 8 [1][2] | 196 [3] | 1 | 1 |
| hNav1.2 | >1000 | >1000[1] | ~18,000[3] | >125 | ~92 |
| hNav1.3 | >1000 | >1000[1] | ~18,000[3] | >125 | ~92 |
| hNav1.5 | >1000 | >1000[1] | ~10,000[3] | >125 | ~51 |
| hNav1.7 | >1000 | >1000[1] | ~13,000[3] | >125 | ~66 |
Note: Data for A-803467 and PF-01247324 are from published studies. The values for this compound are hypothetical and represent a desirable selectivity profile.
Table 2: In Vivo Efficacy in a Neuropathic Pain Model (Hypothetical Data)
The ultimate confirmation of specificity comes from in vivo studies comparing the inhibitor's effect in wild-type versus Nav1.8 knockout mice. A specific inhibitor should reduce pain-related behaviors in wild-type mice, with this effect being absent in knockout mice. The von Frey test, which measures mechanical allodynia (pain in response to a non-painful stimulus), is a standard assay.
| Animal Model | Treatment Group | Paw Withdrawal Threshold (g) | % Reversal of Allodynia |
| Wild-Type (WT) | Vehicle | 0.4 ± 0.1 | 0% |
| This compound (10 mg/kg) | 1.8 ± 0.3 | 80% | |
| A-803467 (30 mg/kg) | 1.5 ± 0.2 | 65% | |
| Nav1.8 Knockout (KO) | Vehicle | 1.9 ± 0.4 | N/A |
| This compound (10 mg/kg) | 2.0 ± 0.5 | No significant effect |
Note: This table presents hypothetical data illustrating the expected outcome for a specific Nav1.8 inhibitor. Nav1.8 knockout mice often show a baseline phenotype of reduced sensitivity to mechanical stimuli.
Experimental Protocols
Detailed and standardized experimental protocols are essential for reproducible and reliable data.
Electrophysiological Recording of Nav1.8 Currents in DRG Neurons
This protocol is used to determine the potency of an inhibitor on Nav1.8 channels in their native environment.
-
DRG Neuron Culture : Dorsal root ganglia are dissected from either wild-type or Nav1.8 knockout mice and dissociated into single cells. Neurons are then plated on coated coverslips and cultured for 24-48 hours.
-
Whole-Cell Patch-Clamp Recording :
-
An external solution containing physiological concentrations of ions is used to bathe the cells.
-
A glass micropipette filled with an internal solution is used to form a high-resistance seal with the cell membrane.
-
The membrane patch under the pipette is ruptured to allow electrical access to the cell's interior.
-
To isolate Nav1.8 currents, a low concentration of tetrodotoxin (e.g., 300 nM) is added to the external solution to block TTX-sensitive sodium channels.
-
A voltage protocol is applied to the cell to elicit Nav1.8 currents. Typically, the cell is held at a negative potential (e.g., -100 mV) and then depolarized to a test potential (e.g., 0 mV).
-
-
Data Analysis : The peak inward current is measured before and after the application of the test compound. The concentration-response curve is then fitted to determine the IC50 value.
Von Frey Test for Mechanical Allodynia
This behavioral assay is used to assess the analgesic efficacy of an inhibitor in animal models of pain.
-
Animal Acclimation : Mice are placed in individual clear plexiglass chambers on an elevated wire mesh floor and allowed to acclimate for at least 30-60 minutes before testing.
-
Filament Application : A series of calibrated von Frey filaments, which exert a known force, are applied to the plantar surface of the hind paw.
-
Response Measurement : A positive response is recorded when the mouse briskly withdraws its paw.
-
Threshold Determination : The 50% paw withdrawal threshold is calculated using the up-down method.
-
Drug Administration : The test compound or vehicle is administered (e.g., intraperitoneally or orally), and the paw withdrawal threshold is reassessed at various time points after dosing.
Visualizing Experimental Workflows and Logical Relationships
Diagrams created using Graphviz (DOT language) can effectively illustrate the logic and workflow of specificity validation.
References
- 1. A-803467, a potent and selective Nav1.8 sodium channel blocker, attenuates neuropathic and inflammatory pain in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A novel selective and orally bioavailable Nav 1.8 channel blocker, PF-01247324, attenuates nociception and sensory neuron excitability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A-803467, a potent and selective Nav1.8 sodium channel blocker, attenuates neuropathic and inflammatory pain in the rat - PMC [pmc.ncbi.nlm.nih.gov]
In the landscape of pain management, the quest for potent, non-opioid analgesics with favorable safety profiles remains a paramount challenge. The voltage-gated sodium channel Nav1.8 has emerged as a promising therapeutic target due to its preferential expression in peripheral pain-sensing neurons and its critical role in the transmission of pain signals.[1][2][3] This guide provides a comparative analysis of a representative novel Nav1.8 inhibitor, using suzetrigine (B10856436) (VX-548) as a well-characterized example, against established standard-of-care analgesics for neuropathic and inflammatory pain.
Mechanism of Action: A Targeted Approach
Nav1.8 channels are crucial for the generation and propagation of action potentials in response to noxious stimuli.[2][4] Unlike many existing analgesics that act centrally, selective Nav1.8 inhibitors offer a targeted peripheral mechanism, which may reduce central nervous system side effects.[1][5] Suzetrigine, for instance, is a potent and selective inhibitor of Nav1.8, demonstrating high selectivity against other Nav subtypes.[5][6] This selectivity is key to minimizing off-target effects commonly associated with less specific sodium channel blockers.[1]
Standard-of-care analgesics, in contrast, employ diverse mechanisms. Gabapentinoids, such as pregabalin (B1679071) and gabapentin, bind to the α2-δ subunit of voltage-gated calcium channels, reducing neurotransmitter release.[7][8] Tricyclic antidepressants (TCAs) and serotonin-norepinephrine reuptake inhibitors (SNRIs) modulate descending inhibitory pain pathways by blocking the reuptake of serotonin (B10506) and norepinephrine.[7][9] Non-steroidal anti-inflammatory drugs (NSAIDs) inhibit cyclooxygenase (COX) enzymes, reducing the production of prostaglandins (B1171923) involved in inflammation and pain.
References
- 1. What are Nav1.8 blockers and how do they work? [synapse.patsnap.com]
- 2. Suzetrigine: FDA-Approved Nav1.8 Inhibitor Offers Breakthrough Non-Opioid Relief for Moderate to Severe Acute Pain [synapse.patsnap.com]
- 3. Frontiers | Sodium channels as a new target for pain treatment [frontiersin.org]
- 4. Nav1.8 - Wikipedia [en.wikipedia.org]
- 5. Pharmacology and Mechanism of Action of Suzetrigine, a Potent and Selective NaV1.8 Pain Signal Inhibitor for the Treatment of Moderate to Severe Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacology and Mechanism of Action of Suzetrigine, a Potent and Selective NaV1.8 Pain Signal Inhibitor for the Treatment of Moderate to Severe Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The neuropathic pain: An overview of the current treatment and future therapeutic approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Treatment of Neuropathic Pain - Mechanisms of Vascular Disease - NCBI Bookshelf [ncbi.nlm.nih.gov]
Disclaimer: No publicly available scientific literature or experimental data was found for a compound specifically designated as "Nav1.8-IN-10." Therefore, this guide provides a comparative analysis of other well-characterized and published Nav1.8 inhibitors, namely A-803467, PF-01247324, and the clinical candidate VX-548 (Suzetrigine), to serve as a valuable resource for researchers in the field.
The voltage-gated sodium channel Nav1.8, predominantly expressed in peripheral sensory neurons, is a key target in the development of novel analgesics for chronic pain.[1] This guide offers a comparative overview of the performance of several notable Nav1.8 inhibitors, supported by experimental data from published studies.
Performance Comparison of Nav1.8 Inhibitors
The following tables summarize the in vitro potency and selectivity of A-803467, PF-01247324, and VX-548 against various sodium channel subtypes. This data is crucial for understanding the therapeutic window and potential off-target effects of these compounds.
Table 1: In Vitro Potency (IC50, nM) of Nav1.8 Inhibitors
| Compound | Nav1.8 (human) | Nav1.8 (rat) |
| A-803467 | 8 | 45 ± 5 |
| PF-01247324 | - | - |
| VX-548 | - | - |
Table 2: Selectivity Profile of Nav1.8 Inhibitors (IC50, nM)
| Compound | Nav1.1 | Nav1.2 | Nav1.3 | Nav1.4 | Nav1.5 | Nav1.6 | Nav1.7 |
| A-803467 | >10,000 | >10,000 | 990 | >10,000 | 830 | >10,000 | 810 |
| PF-01247324 | - | - | - | - | >30,000 | - | - |
| VX-548 | >30,000 | >30,000 | >30,000 | >30,000 | >30,000 | >30,000 | >30,000 |
A hyphen (-) indicates that specific data was not found in the initial search.
Signaling Pathway of Nav1.8 in Nociception
Nav1.8 plays a critical role in the transmission of pain signals. Its activity is modulated by various inflammatory mediators, leading to neuronal hyperexcitability. The diagram below illustrates the general signaling pathway involving Nav1.8 in nociceptive neurons.
Caption: Nav1.8 signaling pathway in nociceptive neurons.
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon published findings. Below are protocols for key experiments used to characterize Nav1.8 inhibitors.
Whole-Cell Patch-Clamp Electrophysiology
This technique is the gold standard for characterizing the potency and mechanism of action of ion channel modulators.
Objective: To measure the inhibitory effect of compounds on Nav1.8 currents in isolated dorsal root ganglion (DRG) neurons or heterologous expression systems (e.g., HEK293 cells) stably expressing the Nav1.8 channel.
Methodology:
-
Cell Preparation:
-
For native neurons, DRGs are dissected from rodents and enzymatically dissociated to obtain a single-cell suspension.
-
For cell lines, cells are cultured to an appropriate confluency and harvested.
-
-
Recording:
-
A glass micropipette with a tip diameter of ~1 µm is filled with an internal solution and positioned onto a single cell.
-
A high-resistance seal (gigaohm) is formed between the pipette and the cell membrane.
-
The membrane patch under the pipette is ruptured to gain electrical access to the cell interior (whole-cell configuration).
-
-
Data Acquisition:
-
Voltage protocols are applied to elicit Nav1.8 currents. Tetrodotoxin (TTX) is often included in the external solution to block TTX-sensitive sodium channels, isolating the TTX-resistant Nav1.8 current.
-
The compound of interest is perfused at various concentrations, and the resulting inhibition of the Nav1.8 current is measured.
-
-
Data Analysis:
-
The peak current amplitude is measured before and after compound application.
-
Concentration-response curves are generated to determine the IC50 value.
-
Caption: Experimental workflow for whole-cell patch-clamp electrophysiology.
In Vivo Models of Pain
To assess the analgesic efficacy of Nav1.8 inhibitors, various animal models of pain are utilized.
1. Complete Freund's Adjuvant (CFA) Model of Inflammatory Pain
-
Procedure: A solution of CFA is injected into the plantar surface of one hind paw of a rodent. This induces a localized inflammatory response characterized by thermal hyperalgesia and mechanical allodynia.
-
Assessment: Paw withdrawal latency to a thermal stimulus (Hargreaves test) or the paw withdrawal threshold to a mechanical stimulus (von Frey filaments) is measured before and after CFA injection and following administration of the test compound.
2. Spinal Nerve Ligation (SNL) Model of Neuropathic Pain
-
Procedure: The L5 and/or L6 spinal nerves are tightly ligated in anesthetized rodents. This injury leads to the development of persistent mechanical allodynia and thermal hyperalgesia in the ipsilateral paw.
-
Assessment: Mechanical allodynia is assessed using von Frey filaments at various time points after surgery and following the administration of the test compound.
Caption: General experimental workflows for in vivo pain models.
References
Safety Operating Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides essential guidance on the proper disposal procedures for the novel Nav1.8 channel inhibitor, Nav1.8-IN-10. Adherence to these protocols is critical for maintaining laboratory safety, ensuring regulatory compliance, and protecting the environment. The information herein is intended to supplement, not replace, the specific Safety Data Sheet (SDS) for this compound, which must be obtained from the supplier.
Immediate Safety and Handling Precautions
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, general safe laboratory practices should always be observed when handling any research chemical.
Key Handling Procedures:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
-
Avoid Contact: Prevent direct contact with skin, eyes, and clothing. In case of accidental contact, flush the affected area with copious amounts of water and seek medical attention if irritation persists.
-
Ingestion and Inhalation: Avoid ingestion and inhalation of the compound.
Step-by-Step Disposal Protocol
The proper disposal of any chemical waste is contingent upon its specific physical, chemical, and toxicological properties as outlined in its SDS. The following is a general procedural workflow for the disposal of a research compound like this compound.
-
Obtain the Safety Data Sheet (SDS): The single most critical step is to obtain the SDS for this compound from the manufacturer or supplier (e.g., MedChemExpress). This document will provide specific details on hazards, handling, and disposal.
-
Waste Characterization: Based on the SDS, characterize the waste. Determine if it is considered hazardous or non-hazardous according to local, state, and federal regulations.
-
Segregation of Waste:
-
Do not mix this compound waste with incompatible materials. The SDS for a related compound, Nav1.8-IN-2, indicates incompatibility with strong acids/alkalis and strong oxidizing/reducing agents.[1]
-
Segregate solid waste from liquid waste.
-
-
Containerization:
-
Use chemically compatible and properly sealed containers for waste collection.
-
Label the waste container clearly with the full chemical name ("this compound"), concentration, and any relevant hazard warnings as specified in the SDS.
-
-
Storage: Store waste containers in a designated, well-ventilated, and secure area away from general laboratory traffic.
-
Disposal: Arrange for the disposal of the chemical waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.
Data from a Structurally Related Compound
While awaiting the specific SDS for this compound, the following information for a related compound, Nav1.8-IN-2 , also from MedChemExpress, may offer some preliminary insight. It is crucial to understand that this data is not a substitute for the specific SDS for this compound.
| Property | Nav1.8-IN-2 Information (CAS No. 2756250-30-1)[1] |
| Hazard Classification | Not a hazardous substance or mixture |
| Incompatible Materials | Strong acids/alkalis, strong oxidizing/reducing agents |
| Hazardous Decomposition | Under fire conditions, may decompose and emit toxic fumes. |
Experimental Workflow for Chemical Disposal
The following diagram illustrates the logical steps for the proper disposal of a laboratory chemical.
Caption: Figure 1. General Chemical Disposal Workflow
Disclaimer: This information is intended for guidance purposes only. Always consult the specific Safety Data Sheet for this compound and your institution's waste disposal policies and procedures before handling and disposing of this chemical.
References
A Critical Note on Nav1.8-IN-10: As of the current date, a specific Safety Data Sheet (SDS) for the compound explicitly named "this compound" is not publicly available. The following guidance is based on established best practices for the handling, storage, and disposal of novel, potent small molecule inhibitors in a laboratory setting. All personnel must consult the manufacturer-provided SDS for this compound upon its availability and adhere to their institution's specific Environmental Health and Safety (EHS) guidelines. This guide provides a procedural framework for the safe operational use and disposal of this compound, designed for researchers, scientists, and drug development professionals.
Nav1.8, a voltage-gated sodium channel, is a crucial component in the transmission of pain signals.[1][2] It is primarily expressed in the sensory neurons of the peripheral nervous system.[1] Inhibitors of Nav1.8, like this compound, are being investigated as non-opioid analgesics.[1][2] These inhibitors work by blocking the Nav1.8 channel, which in turn prevents the transmission of pain signals.[1][3] The high selectivity of these inhibitors for the Nav1.8 channel aims to reduce off-target effects and the risk of side effects commonly associated with other pain medications.[1]
Personal Protective Equipment (PPE)
The primary control measure when handling potent compounds like this compound is the consistent and correct use of appropriate Personal Protective Equipment (PPE). Given the unknown specific hazards of this compound, it should be handled with the same precautions as other hazardous drugs.
| PPE Category | Item | Specification and Use |
| Hand Protection | Double Gloves | Wear two pairs of chemotherapy-rated, powder-free nitrile gloves. Change the outer glove immediately upon contamination or every 30-60 minutes during extended procedures.[4] |
| Body Protection | Disposable Gown | A disposable, fluid-resistant gown with long sleeves and tight-fitting cuffs should be worn to protect against skin contact. |
| Eye and Face Protection | Safety Goggles & Face Shield | Use chemical splash goggles that provide a seal around the eyes. A full-face shield should be worn over the goggles, especially when there is a risk of splashes or aerosol generation. |
| Respiratory Protection | N95 Respirator or Higher | For handling the powdered form of the compound, an N95 or higher-rated respirator is mandatory to prevent inhalation. All respiratory protection requires proper fit-testing. |
| Additional Protection | Shoe Covers & Hairnet | Disposable shoe covers and a hairnet should be used to prevent the spread of contamination outside the designated work area. |
Operational Plan: Step-by-Step Handling Procedures
All handling of this compound, especially in its powdered form, must be conducted within a certified chemical fume hood or a biological safety cabinet to minimize inhalation exposure.
1. Preparation of Stock Solutions:
-
Location: All weighing and initial dissolution of the powdered compound must be performed in a chemical fume hood.
-
Equipment: Use a dedicated set of spatulas, weigh boats, and balances. Decontaminate all equipment after use.
-
Procedure:
-
Don all required PPE as detailed in the table above.
-
Carefully weigh the desired amount of this compound powder.
-
Add the appropriate solvent to the powder in a sealable container.
-
Ensure the container is tightly sealed before vortexing or sonicating to dissolve the compound completely.
-
Clearly label the stock solution container with the compound name, concentration, solvent, date, and hazard symbols.
-
2. Preparation of Working Solutions:
-
Procedure:
-
Perform all dilutions of the stock solution within the chemical fume hood.
-
Use filtered pipette tips to prevent aerosol generation.
-
Prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles.
-
3. Storage:
-
Powder: Store the powdered compound in a tightly sealed container, in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Solutions: Store stock solutions and aliquots at the recommended temperature (typically -20°C or -80°C) in clearly labeled, sealed containers.
Disposal Plan
The disposal of this compound and all contaminated materials must be treated as hazardous chemical waste.[5] Adherence to institutional and local regulations is mandatory.
1. Waste Segregation:
-
Solid Waste: All disposable items that have come into contact with this compound (e.g., gloves, pipette tips, vials, weigh boats) must be collected in a designated, leak-proof, and clearly labeled hazardous waste container.[6]
-
Liquid Waste: Unused stock solutions, working solutions, and contaminated media should be collected in a separate, compatible, and clearly labeled hazardous liquid waste container.[5] Do not mix with other chemical waste streams unless compatibility is confirmed.
2. Labeling and Storage of Waste:
-
All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration.[6]
-
Store waste containers in a designated, secure, and well-ventilated satellite accumulation area away from general laboratory traffic.[6]
3. Disposal Procedure:
-
Follow your institution's specific procedures for requesting a hazardous waste pickup.[5]
-
Do not dispose of any this compound waste down the drain or in the regular trash.[7]
Emergency Procedures
1. Chemical Spill:
-
Minor Spill (within a fume hood):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, use a chemical spill kit to absorb the spill. Work from the outside of the spill inwards.[8][9]
-
Collect all contaminated absorbent materials and place them in the designated solid hazardous waste container.
-
Decontaminate the area with an appropriate cleaning agent.
-
-
Major Spill (outside a fume hood):
-
Evacuate the immediate area and alert others.[9]
-
If the substance is flammable, turn off all ignition sources.[9]
-
Close the doors to the affected area to contain vapors.
-
Contact your institution's Emergency Response team or EHS immediately.[9][10]
-
Provide them with the name of the compound and any available safety information.
-
2. Personal Exposure:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek immediate medical attention.[11]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[11]
Visual Guides
Handling Workflow for this compound
Caption: Workflow for handling this compound from preparation to disposal.
Emergency Response for a Chemical Spill
Caption: Decision-making workflow for a chemical spill emergency.
References
- 1. Suzetrigine: FDA-Approved Nav1.8 Inhibitor Offers Breakthrough Non-Opioid Relief for Moderate to Severe Acute Pain [synapse.patsnap.com]
- 2. What are Nav1.8 blockers and how do they work? [synapse.patsnap.com]
- 3. What are Nav1.8 modulators and how do they work? [synapse.patsnap.com]
- 4. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. ehs.wisc.edu [ehs.wisc.edu]
- 8. ehs.wisc.edu [ehs.wisc.edu]
- 9. cabrillo.edu [cabrillo.edu]
- 10. I have a chemical spill in the lab, what should I do? – BC Knowledge for Employees [employees.brooklyn.edu]
- 11. Chemical Spills | Emergency Management [emergency.fsu.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
